Technical Documentation Center

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Core Science & Biosynthesis

Foundational

in vitro biological activity of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

An In-Depth Technical Guide to the Predicted In Vitro Biological Activity of 1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine Executive Summary This document provides a comprehensive technical framework for investigating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted In Vitro Biological Activity of 1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Executive Summary

This document provides a comprehensive technical framework for investigating the in vitro biological activity of the novel chemical entity, 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide adopts the perspective of a senior application scientist, leveraging a predictive approach grounded in the established bioactivities of its core structural motifs: the phenylsulfonyl group, the piperazine central scaffold, and the 2-pyridylmethyl moiety.

The guide is structured to first deconstruct the molecule's chemical profile, predicting its physicochemical properties and establishing a rationale for its investigation. We then explore its most probable biological targets, hypothesizing its potential as an anticancer, antimicrobial, and central nervous system (CNS) modulating agent based on robust data from closely related structural analogs. The core of this document provides detailed, field-proven experimental protocols for validating these hypotheses, including cytotoxicity assays, antimicrobial susceptibility testing, and target-based biochemical assays. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity. Finally, we present frameworks for data interpretation and outline logical next steps for a research program based on potential outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to pioneer the investigation of this promising compound.

Section 1: Molecular Profile and Rationale for Investigation

A thorough understanding of a compound's activity begins with an analysis of its structure and resulting physicochemical properties. These features dictate its interaction with biological systems and inform the design of relevant in vitro assays.

Chemical Structure Analysis

The structure of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a composite of three key pharmacophores, each contributing to a unique potential for biological interaction.

  • The Phenylsulfonyl Moiety: The sulfonamide group is a cornerstone of medicinal chemistry. The phenylsulfonyl portion, specifically, can act as a rigid structural element and a hydrogen bond acceptor. Critically, related phenylsulfonyl pyridine structures have been shown to be reactive towards free thiol groups, suggesting a potential for covalent interaction with cysteine residues in protein targets[1]. This moiety is prevalent in compounds designed as enzyme inhibitors and anticancer agents[2][3].

  • The Piperazine Core: Piperazine is a classic "privileged scaffold" in drug discovery, meaning it is a structural framework capable of binding to multiple, distinct biological targets.[4] It is a six-membered ring containing two opposing nitrogen atoms, which can be protonated at physiological pH, influencing solubility and enabling ionic interactions with target proteins.[5] This core is a key component in a vast array of approved drugs, including anthelmintics, antihistamines, and antipsychotics, often by targeting G-protein coupled receptors (GPCRs) or ion channels.[4][6][7]

  • The 2-Pyridylmethyl Group: The pyridine ring is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor and a site for protonation, enhancing aqueous solubility.[8] The methyl linker provides rotational flexibility, allowing the pyridinyl group to orient itself optimally within a binding pocket. This moiety is found in numerous bioactive compounds, including GPR119 agonists and proton pump inhibitors, highlighting its versatility in molecular recognition.[3][9]

Predicted Physicochemical Properties

While experimental data for the title compound is scarce, we can estimate its key properties based on its constituent parts and data from similar molecules like 1-Phenyl-4-(4-pyridinyl)piperazine.[8] These parameters are critical for designing in vitro experiments, particularly for ensuring compound solubility in assay media.

PropertyEstimated Value/RangeRationale & Experimental Implication
Molecular Weight ~331.4 g/mol Influences diffusion rates. Standard for small molecule drugs.
pKa (most basic) 6.5 - 8.0The piperazine and pyridine nitrogens are basic. The compound will be protonated and more soluble in acidic conditions (e.g., lysosomal compartments or specialized acidic assays). Solubility at neutral pH (e.g., PBS, cell culture media) may be limited and require a co-solvent like DMSO.[8]
cLogP 2.0 - 3.5The combination of aromatic rings and the sulfonyl group suggests moderate lipophilicity, balanced by the polar piperazine and pyridine nitrogens. This value predicts good membrane permeability, which is essential for activity in cell-based assays.
Aqueous Solubility Low to Moderate at pH 7.4Solubility is expected to be pH-dependent.[8] For in vitro assays, preparation of a high-concentration stock solution in 100% DMSO is the standard and recommended approach.
Rationale for Biological Investigation

The unique combination of these three moieties provides a strong rationale for investigating 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. The piperazine core offers a proven scaffold for potent bioactivity, while the phenylsulfonyl and pyridylmethyl groups provide opportunities for specific, high-affinity interactions with a range of targets. Recent studies on phenylsulfonylpiperazine derivatives have revealed significant cytotoxic activity against breast cancer cells, making oncology a primary area of interest.[10] Furthermore, the known antimicrobial and CNS activities of related piperazine and sulfonamide compounds justify a broader screening approach.[11][12][13]

Section 2: Predicted Biological Targets and Signaling Pathways

Based on the structural analysis, we can hypothesize several key areas of biological activity. This section outlines the most promising avenues for investigation, supported by literature on analogous compounds.

Anticancer Activity

The sulfonamide scaffold is present in numerous anticancer agents. A very recent study highlighted a series of phenylsulfonylpiperazine derivatives that exhibited potent and selective cytotoxicity against luminal breast cancer cells (MCF7).[10]

  • Hypothesized Mechanism: The observed activity in related compounds suggests several possibilities. The lead compound in the aforementioned study, which also contains a nitrogen-heterocycle, was found to upregulate E-Cadherin, suggesting an impact on the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[10] Alternatively, many sulfonamides exert their effect by inhibiting key enzymes like carbonic anhydrases or protein kinases, leading to cell cycle arrest and apoptosis.[14] The potential for the phenylsulfonyl group to react with cysteine residues could also lead to irreversible inhibition of specific enzymes.[1]

  • Potential Signaling Pathway: PI3K/Akt/mTOR This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer. Many kinase inhibitors target components of this pathway. A compound like 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine could potentially inhibit PI3K or Akt, preventing the downstream signaling that promotes cell survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Compound 1-(phenylsulfonyl)-4- (2-pyridylmethyl)piperazine Compound->PI3K Hypothesized Inhibition Compound->Akt Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.

Antimicrobial Activity

Both piperazine and sulfonamide derivatives have a long history as antimicrobial agents.[4][12] Recent work on pyridinyl sulfonyl piperazine compounds has identified potent inhibitors of LpxH, an essential enzyme in the lipopolysaccharide biosynthesis pathway of Gram-negative bacteria.[13]

  • Hypothesized Mechanism: For Gram-negative bacteria, inhibition of LpxH is a validated and highly promising mechanism.[13] For Gram-positive bacteria or fungi, the mechanism could be different, potentially involving the disruption of metabolic pathways or cell membrane integrity. The general anthelmintic action of piperazine involves paralysis of the organism via GABA receptor agonism, a mechanism specific to invertebrates.[5][15]

Central Nervous System (CNS) Activity

The piperazine ring is a well-known pharmacophore for CNS targets, particularly GPCRs like serotonin (5-HT) and dopamine (D2) receptors.[8][11] Many antidepressants and antipsychotics are built around this scaffold.

  • Hypothesized Targets: Based on structural similarities to known ligands, the compound could exhibit antagonist or partial agonist activity at serotonin receptors (e.g., 5-HT1A, 5-HT2A) or dopamine receptors (e.g., D2).[6][8] These receptors signal through complex downstream cascades to modulate neuronal activity.

  • Generic GPCR Signaling Cascade This diagram illustrates a typical signaling pathway for a G-protein coupled receptor, which represents a likely target class for a piperazine-containing compound.

GPCR_Pathway Compound Test Compound (Ligand) Receptor GPCR (e.g., 5-HT Receptor) Compound->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: A potential GPCR signaling pathway modulated by the test compound.

Section 3: A Practical Guide to In Vitro Experimental Validation

This section provides actionable, step-by-step protocols for the initial in vitro screening of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. The causality behind each step is explained to ensure robust and reproducible data generation.

General Assay Preparation

Protocol 1: Compound Solubilization and Stock Solution Preparation

  • Rationale: Accurate and consistent compound concentration is the foundation of any pharmacological assay. Due to the predicted low aqueous solubility, a high-concentration stock in a non-aqueous solvent is required. Dimethyl sulfoxide (DMSO) is the industry standard as it is a powerful solvent for most organic molecules and is miscible with aqueous assay buffers at low final concentrations.

  • Methodology:

    • Accurately weigh ~5 mg of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine using an analytical balance.

    • Calculate the volume of 100% anhydrous DMSO required to create a 10 mM stock solution. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * 0.01 mol/L)).

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 10 minutes to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

    • Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

    • Store aliquots at -20°C or -80°C, protected from light.

Cytotoxicity and Antiproliferative Assays

This workflow is designed to determine if the compound has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect on cancer cells.

Caption: Workflow for determining compound cytotoxicity using an MTT/MTS assay.

Protocol 2: MTT Assay for Cell Viability

  • Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells. This protocol is adapted from methodologies used for screening phenylsulfonylpiperazine derivatives.[10]

  • Materials:

    • Selected cell lines (e.g., MCF7 breast cancer, A549 lung cancer) and a non-cancerous control (e.g., HEK293).[2]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well flat-bottom cell culture plates.

    • 10 mM compound stock in DMSO.

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or pure DMSO).

    • Microplate reader (570 nm absorbance).

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the 10 mM DMSO stock. A common concentration range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (typically ≤0.5%). Add 100 µL of the 2x final concentration compound dilutions to the appropriate wells. Include "vehicle control" (medium + DMSO) and "no-cell" blank wells.

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. During this time, purple formazan crystals will form in living cells.

    • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization buffer (or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percent viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Rationale: This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and methods used for similar compounds.[13]

  • Materials:

    • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well U-bottom plates.

    • 10 mM compound stock in DMSO.

    • Standard antibiotic for positive control (e.g., Ciprofloxacin).[12]

  • Methodology:

    • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB. Start with a high concentration (e.g., 128 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

    • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm.

Section 4: Data Interpretation and Next Steps

Summarizing Quantitative Data

Raw data should be processed and summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data

Cell Line Type IC50 (µM) after 48h Selectivity Index (SI)*
MCF7 Luminal Breast Cancer e.g., 4.5 e.g., >22
A549 Lung Adenocarcinoma e.g., 15.2 e.g., 6.6
HEK293 Normal Kidney e.g., >100 N/A

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Table 2: Antimicrobial Activity Data

Organism Strain Gram Stain MIC (µg/mL)
Escherichia coli ATCC 25922 Negative e.g., 0.63
Staphylococcus aureus ATCC 29213 Positive e.g., >64

| Ciprofloxacin | (Control) | N/A | e.g., ≤1 |

Building a Structure-Activity Relationship (SAR)

The data generated for 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine serves as a crucial starting point. To build a robust SAR, one would synthesize and test a matrix of analogs. For example:

  • Modify the Phenylsulfonyl Group: Introduce electron-withdrawing or -donating groups (e.g., -Cl, -F, -OCH3) onto the phenyl ring to probe electronic effects on target binding.

  • Modify the Pyridyl Group: Move the nitrogen to the 3- or 4-position of the ring to assess the impact of nitrogen's position on hydrogen bonding and geometry.

  • Modify the Linker: Remove the methyl group to create a direct pyridine-piperazine connection and evaluate the role of the linker's flexibility.

Recommended Follow-up Studies

If initial screening yields promising results (e.g., potent and selective anticancer activity or strong antimicrobial effects), the following studies are logical next steps:

  • Mechanism of Action Studies: If cytotoxic, perform assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and specific enzyme inhibition assays based on the hypothesized targets.

  • Target Identification: For novel activities, utilize techniques like thermal proteome profiling or affinity-based pulldown experiments to identify the direct protein target.

  • Pharmacokinetic Profiling: Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, such as metabolic stability in liver microsomes and plasma protein binding, to assess the compound's drug-like properties before considering in vivo models.[11]

By systematically applying the predictive analysis and experimental workflows detailed in this guide, researchers can efficiently and rigorously evaluate the and determine its potential as a lead compound for future therapeutic development.

References

  • Vulcanchem. 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine.
  • Laturwale Shital Kour Jaspal Singh et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Ijppr.Human, 28(2): 329-346.
  • Xu T, Xue Y, Lu J, et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223:113644. Available from: [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7):1109-1117.
  • Patel N, Karkhanis V, Patel P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s):353-358. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Systematic kinetic assay of phenylsulfonyl pyridine derivatives with free thiol for site-specific modification of proteins. Available from: [Link]

  • Zhou Y, Zhu X, Zhang L, et al. (2019). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1):67-74. Available from: [Link]

  • PMC. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Available from: [Link]

  • PMC. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Available from: [Link]

  • Ataman Kimya. PIPERAZINE. Available from: [Link]

  • MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 31(4), 834. Available from: [Link]

  • MDPI. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3943. Available from: [Link]

  • Singh et al. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

  • NextSDS. 1-(PHENYLSULFONYL)-4-(2-PYRIDINYL)PIPERAZINE — Chemical Substance Information. Available from: [Link]

  • PMC. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]

  • MDPI. (2009). 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Molecules, 15(12), 8826-8837. Available from: [Link]

  • PMC. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. Available from: [Link]

  • PolyU Institutional Research Archive. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Profile of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the receptor binding profile of the novel compound 1-(p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the receptor binding profile of the novel compound 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. The information herein is curated to support researchers and drug development professionals in understanding its potential as a modulator of key neurotransmitter systems. We will delve into its interactions with dopamine and serotonin receptors, supported by detailed experimental methodologies and an analysis of its structure-activity relationships based on available data for analogous compounds.

Introduction: The Significance of the Phenylsulfonyl-Piperazine-Pyridylmethyl Scaffold

The unique structural amalgamation of a phenylsulfonyl group, a piperazine core, and a pyridylmethyl moiety in 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine positions it as a compound of significant interest for neuropharmacological research. The arylpiperazine scaffold is a well-established pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The incorporation of a phenylsulfonyl group can influence the electronic properties and conformational flexibility of the molecule, potentially fine-tuning its receptor affinity and selectivity. Furthermore, the pyridylmethyl component introduces a nitrogen atom within an aromatic system, offering additional points of interaction within receptor binding pockets.

This guide will synthesize the available scientific knowledge to construct a detailed receptor binding profile, providing a foundational understanding for future preclinical and clinical investigations.

Predicted Receptor Binding Profile

While direct, comprehensive binding data for 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is not extensively published, we can infer a probable binding profile based on structure-activity relationship (SAR) studies of analogous compounds. The core moieties of this molecule suggest a primary interaction with dopaminergic and serotonergic systems.

Data Summary: Predicted Affinities (Ki) of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine
Receptor SubtypePredicted Affinity (Ki)Rationale based on Analogous Compounds
Dopamine D2-like (D2, D3, D4) Moderate to HighArylpiperazine derivatives frequently exhibit significant affinity for D2-like receptors. The phenylsulfonyl group may modulate this affinity.
Serotonin 5-HT1A Moderate to HighThe arylpiperazine moiety is a classic pharmacophore for 5-HT1A receptor ligands.[1][2][3][4][5][6][7][8][9][10][11]
Serotonin 5-HT2A ModeratePhenylpiperazine derivatives often show affinity for 5-HT2A receptors, which is a key target for atypical antipsychotics.[1][2][3][7][8][11][12]
Serotonin 5-HT6 PossibleCertain phenylsulfonyl piperazine analogs have demonstrated high affinity for the 5-HT6 receptor, a target for cognitive enhancement.
Serotonin 5-HT7 PossibleSome arylpiperazine derivatives show affinity for 5-HT7 receptors, which are implicated in mood disorders.

Note: The affinities are predicted based on the analysis of structurally related compounds and require experimental validation.

Causality Behind Experimental Choices: The Rationale for Radioligand Binding Assays

To empirically determine the receptor binding profile of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine, competitive radioligand binding assays are the gold standard. This technique allows for the precise quantification of the affinity of a test compound for a specific receptor subtype.

The choice of this methodology is underpinned by its robustness, sensitivity, and the wealth of historical data available for comparison. By utilizing cell membranes expressing a high density of a single receptor subtype and a radiolabeled ligand with known high affinity and specificity, we can accurately determine the inhibitory constant (Ki) of our test compound. The Ki value is a measure of the compound's binding affinity, with lower values indicating higher affinity.

The experimental design is self-validating through the inclusion of positive and negative controls. A known potent ligand for the receptor serves as a positive control, while non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. This ensures the reliability and reproducibility of the obtained data.

Experimental Protocols: A Step-by-Step Guide to Radioligand Binding Assays

The following protocols provide a detailed methodology for assessing the binding affinity of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine at key dopamine and serotonin receptors.

General Workflow for Radioligand Binding Assays

Workflow Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation at Room Temperature Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis to Determine Ki Scintillation->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Protocol for Dopamine D2 Receptor Binding Assay
  • Receptor Source: Human recombinant D2 receptors expressed in CHO-K1 or HEK293 cells.

  • Radioligand: [³H]Spiperone or [³H]Raclopride (a D2-preferring antagonist).

  • Non-specific Competitor: 10 µM Haloperidol or Butaclamol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Incubation: 60-90 minutes at room temperature.

  • Filtration: Rapid vacuum filtration through GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: 3-4 washes with ice-cold assay buffer.

  • Detection: Liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined by non-linear regression of the competition binding curve. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Serotonin 5-HT1A Receptor Binding Assay
  • Receptor Source: Human recombinant 5-HT1A receptors expressed in CHO-K1 or HEK293 cells.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

  • Non-specific Competitor: 10 µM Serotonin or WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Incubation: 30-60 minutes at 25°C.

  • Filtration: Rapid vacuum filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.5% PEI.

  • Washing: 3-4 washes with ice-cold assay buffer.

  • Detection: Liquid scintillation counting.

  • Data Analysis: As described for the D2 receptor assay.

Protocol for Serotonin 5-HT2A Receptor Binding Assay
  • Receptor Source: Human recombinant 5-HT2A receptors expressed in CHO-K1 or HEK293 cells.

  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

  • Non-specific Competitor: 10 µM Mianserin or Ketanserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: 30-60 minutes at 37°C.

  • Filtration: Rapid vacuum filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.5% PEI.

  • Washing: 3-4 washes with ice-cold assay buffer.

  • Detection: Liquid scintillation counting.

  • Data Analysis: As described for the D2 receptor assay.

Signaling Pathways and Functional Implications

The interaction of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine with dopamine and serotonin receptors will modulate downstream signaling cascades. Understanding these pathways is critical to predicting its functional effects (i.e., agonist, antagonist, or inverse agonist activity).

Dopamine D2 Receptor Signaling

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Ligand D2 Agonist Ligand->D2R Activates Antagonist 1-(phenylsulfonyl)-4- (2-pyridylmethyl)piperazine (Predicted Antagonist) Antagonist->D2R Blocks Cellular_Response ↓ Neuronal Excitability cAMP->Cellular_Response

Caption: Predicted antagonistic effect on the D2 receptor signaling pathway.

A primary mechanism of D2 receptor signaling is the inhibition of adenylyl cyclase via the Gi/o protein, leading to decreased intracellular cyclic AMP (cAMP) levels. Based on the pharmacology of many arylpiperazine derivatives, it is plausible that 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine will act as an antagonist at the D2 receptor.[1][2] This would block the effects of endogenous dopamine, preventing the inhibition of adenylyl cyclase and leading to a normalization of cAMP levels in the presence of dopamine.

Serotonin 5-HT1A Receptor Signaling

Caption: Agonistic effect on the 5-HT1A receptor signaling pathway.

5-HT1A receptors are also coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. Arylpiperazine derivatives frequently exhibit agonist or partial agonist activity at 5-HT1A receptors.[1][2][3][4][5][6][7][8][9][10][11] If 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine acts as an agonist, it would mimic the effects of serotonin, leading to decreased cAMP and neuronal hyperpolarization.

Serotonin 5-HT2A Receptor Signaling

Caption: Predicted antagonistic effect on the 5-HT2A receptor signaling pathway.

5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). Many arylpiperazine-containing antipsychotics are antagonists or inverse agonists at the 5-HT2A receptor.[1][2][3][7][8][11][12] An antagonistic action of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine at this receptor would block serotonin-mediated activation of the PLC pathway.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the predicted receptor binding profile of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine, grounded in the established pharmacology of its core structural motifs. The proposed experimental protocols offer a robust framework for the empirical determination of its binding affinities at key dopamine and serotonin receptors.

Future research should focus on:

  • Comprehensive Radioligand Binding Screens: To definitively establish the full receptor binding profile across a wide range of CNS targets.

  • Functional Assays: To determine the functional activity (agonist, partial agonist, antagonist, or inverse agonist) at the identified target receptors.

  • In Vivo Studies: To investigate the pharmacokinetic and pharmacodynamic properties of the compound and to explore its potential therapeutic effects in animal models of neuropsychiatric disorders.

The unique combination of structural features in 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine makes it a compelling candidate for further investigation as a novel modulator of dopaminergic and serotonergic neurotransmission.

References

  • Full article: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - Taylor & Francis. (2023). Available at: [Link]

  • Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Thieme Connect. Available at: [Link]

  • Synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands in the 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(4-piperidinyl)-piperazine family - PubMed. (2002). National Center for Biotechnology Information. Available at: [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation - PubMed. (2023). National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - ResearchGate. (2025). Available at: [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed. (2005). National Center for Biotechnology Information. Available at: [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed. (2006). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed. (2013). National Center for Biotechnology Information. Available at: [Link]

  • 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed. (2002). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. (2010). National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized - Semantic Scholar. (2022). Available at: [Link]

  • 4WD to Travel Inside the 5-HT1A Receptor World - IntechOpen. (2017). IntechOpen. Available at: [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents - MDPI. (2023). MDPI. Available at: [Link]

  • Synthesis, 5-HT1A and 5-HT2A receptor activity of new 1-phenylpiperazinylpropyl derivatives with arylalkyl substituents in position 7 of purine-2,6-dione - PubMed. (2001). National Center for Biotechnology Information. Available at: [Link]

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis - Semantic Scholar. (2022). Available at: [Link]

  • Design, synthesis and pharmacological evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands. | Semantic Scholar. (2012). Available at: [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine - MDPI. (2022). MDPI. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Cherry. (2023). Cherry. Available at: [Link]

  • Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design - PMC. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. (2021). MDPI. Available at: [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand - MDPI. (2025). MDPI. Available at: [Link]

  • Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed. (2006). National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Predictive Toxicity and Safety Profiling of 1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine: A Technical Guide for Preclinical Development

Executive Summary The compound 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine represents a highly specialized, privileged synthetic scaffold frequently utilized in medicinal chemistry to target [1], such as the 5-HT6 a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine represents a highly specialized, privileged synthetic scaffold frequently utilized in medicinal chemistry to target [1], such as the 5-HT6 and 5-HT7 serotonin receptors. While this structural motif is highly effective for achieving nanomolar target affinity, it carries a distinct set of predictive toxicological liabilities. This whitepaper provides an in-depth, mechanistic analysis of the safety profile of this scaffold, detailing the structural causality of its off-target effects and providing self-validating experimental workflows for rigorous preclinical de-risking.

Structural Toxicology & Mechanistic Liabilities

The toxicity profile of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is fundamentally driven by the physicochemical interactions of its three core moieties:

  • The Piperazine Core (Cardiotoxicity Risk): The central basic nitrogen of the piperazine ring (pKa ~7.5–8.5) is a well-documented[2]. At physiological pH, the protonated amine interacts with aromatic residues (Tyr652, Phe656) within the hERG pore's inner vestibule. This interaction reduces the rapid delayed rectifier current ( IKr​ ), leading to[3].

  • The Phenylsulfonyl Group (Lipophilicity & Promiscuity): The addition of a bulky, lipophilic sulfonyl group increases the overall cLogP of the molecule. High lipophilicity, when paired with a basic amine, not only exacerbates hERG binding affinity but also increases the risk of phospholipidosis and non-specific cytotoxicity.

  • The 2-Pyridylmethyl Appendage (Metabolic & DDI Risk): The sp2 -hybridized nitrogen on the pyridine ring possesses a lone pair of electrons capable of coordinating with the prosthetic heme iron of Cytochrome P450 (CYP) enzymes (specifically CYP3A4 and CYP2D6). This coordination can lead to reversible competitive inhibition or Mechanism-Based Inhibition (MBI), creating a high risk for Drug-Drug Interactions (DDIs).

Pathway A 1-(Phenylsulfonyl)-4- (2-pyridylmethyl)piperazine B hERG K+ Channel Binding (Pore Domain) A->B Basic Amine Interaction C I_Kr Current Reduction B->C State-dependent block D Action Potential Prolongation C->D Delayed repolarization E QT Interval Prolongation (TdP Risk) D->E ECG Manifestation

Fig 1. Predictive mechanistic pathway for piperazine-mediated hERG cardiotoxicity.

Quantitative Safety Profiling

To successfully advance compounds containing this scaffold, a robust in vitro safety pharmacology panel is required. Table 1 outlines the predictive thresholds and toxicological implications specific to this chemical class.

Table 1: Predictive In Vitro Safety Pharmacology Panel

ParameterAssay / TargetPredictive ThresholdToxicological Implication
Cardiotoxicity hERG (Patch-Clamp) IC50​<10μM (High Risk)QT prolongation, Torsades de Pointes
Hepatotoxicity HepG2 Cytotoxicity CC50​>50μM (Acceptable)Drug-induced liver injury (DILI)
Metabolic Stability HLM Clearance ( Clint​ ) >40μL/min/mg (High)Rapid first-pass metabolism
DDI Potential CYP3A4 Inhibition IC50​<5μM (Moderate Risk)Drug-drug interactions via heme coordination
Genotoxicity Ames Test (Salmonella)NegativeAbsence of mutagenic liability

Self-Validating Experimental Methodologies

Merely executing safety assays is insufficient; the assays must be designed to inherently validate their own outputs. Below are the field-proven, step-by-step methodologies to evaluate the primary liabilities of this compound.

Protocol A: Automated Whole-Cell Patch-Clamp for hERG Liability

Causality: Radioligand binding assays (e.g., [3H] -astemizole displacement) fail to capture the voltage- and state-dependent nature of hERG blockade. Because the piperazine moiety typically enters the inner vestibule and binds to the open/inactivated states of the channel, a functional electrophysiological assay is required to prevent false negatives and [4]. Self-Validating Mechanism: The protocol continuously monitors seal resistance ( >1GΩ ) and series resistance ( <10MΩ ). If these parameters deviate during compound perfusion, the sweep is automatically rejected by the software, ensuring only high-fidelity, artifact-free data is analyzed.

Step-by-Step Workflow:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG gene. Harvest cells at 70-80% confluency and suspend them in extracellular recording solution.

  • System Calibration: Prime the automated patch-clamp system (e.g., QPatch) with intracellular solution (containing K+ and ATP) and extracellular solution.

  • Cell Catching & Sealing: Apply negative pressure to capture cells in the planar patch-clamp microplate. Wait for the system to confirm a Giga-ohm seal ( >1GΩ ).

  • Whole-Cell Configuration: Apply a brief voltage zap to rupture the membrane, establishing whole-cell access. Confirm series resistance is <10MΩ .

  • Voltage Protocol: Hold the membrane potential at −80mV . Apply a depolarizing prepulse to +20mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to −50mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine in ascending concentrations (0.1, 1, 3, 10, 30 μM ). Measure the steady-state reduction in peak tail current amplitude.

  • Validation: Perfuse the positive control (E-4031, 0.5μM ) at the end of the assay. The assay is only valid if E-4031 produces >90% block.

Workflow Step1 1. Compound Preparation (DMSO Stock, >98% Purity) Step2 2. CHO-hERG Cell Preparation & Seeding Step1->Step2 Step3 3. Whole-Cell Patch-Clamp Setup Step2->Step3 Step4 4. Voltage Protocol (Depolarization/Repolarization) Step3->Step4 Step5 5. Tail Current Quantification (IC50) Step4->Step5 Measure peak amplitude

Fig 2. Self-validating automated patch-clamp workflow for hERG liability assessment.

Protocol B: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Causality: The 2-pyridylmethyl group contains an sp2 -hybridized nitrogen that can coordinate with the prosthetic heme iron of CYP450 enzymes. We must assess not only reversible competitive inhibition but also mechanism-based inhibition (MBI) caused by the formation of reactive intermediates (e.g., via N-dealkylation). Self-Validating Mechanism: The assay utilizes a two-point pre-incubation strategy (0 min vs. 30 min with NADPH). A leftward shift in the IC50​ value ( >1.5 -fold) after pre-incubation self-validates the presence of time-dependent, mechanism-based inhibition.

Step-by-Step Workflow:

  • Reaction Mixture Setup: Prepare Human Liver Microsomes (HLMs) at a protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compound across a 7-point concentration gradient (0.1 to 50 μM ). Keep the final DMSO concentration ≤0.1% .

  • Pre-Incubation Phase: Split the plate into two arms. To Arm A (TDI assessment), add NADPH (1 mM) and pre-incubate at 37°C for 30 minutes. To Arm B (Reversible assessment), incubate for 30 minutes without NADPH.

  • Substrate Addition: Add a CYP3A4-specific fluorogenic or LC-MS/MS substrate (e.g., Midazolam) and NADPH (to Arm B) to initiate the reaction.

  • Termination & Analysis: Quench the reaction after 10 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge and analyze metabolite formation via LC-MS/MS.

  • Data Interpretation: Calculate the IC50​ for both arms. An IC50​ shift ratio ( IC50​ without pre-incubation / IC50​ with pre-incubation) >1.5 confirms time-dependent inhibition liability.

Metabolic Biotransformation & In Vivo Extrapolation

When transitioning 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine from in vitro to in vivo models, researchers must account for its primary metabolic pathways. The molecule is highly susceptible to N-dealkylation at the piperazine ring, leading to the cleavage of the 2-pyridylmethyl group. Furthermore, the sulfonamide bond, while generally stable, can undergo slow hydrolysis in vivo, yielding free piperazine derivatives which carry their own distinct neurotoxic and hepatotoxic profiles. Tracking these specific metabolites via high-resolution mass spectrometry (HRMS) during early rodent pharmacokinetic (PK) studies is critical for establishing a safe therapeutic window.

References

  • Overington, J. P., Al-Lazikani, B., & Hopkins, A. L. (2006). How many drug targets are there? Nature Reviews Drug Discovery. PMC - NIH. URL:[Link]

  • Du, F., Babcock, J. J., Yu, H., Zou, B., & Li, M. (2015). Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors. PLOS One. URL:[Link]

  • Wang, S., Li, Y., Wang, J., Chen, L., Zhang, L., Yu, H., & Hou, T. (2016). Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing. PMC - NIH. URL:[Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

An Application Note from the Office of the Senior Application Scientist Abstract This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. The method was developed to support pharmaceutical quality control and stability testing. The analyte, a molecule incorporating phenylsulfonyl, piperazine, and pyridine moieties, presents specific chromatographic challenges, primarily related to its basic nature. Chromatographic separation was optimized on a C18 stationary phase using a mobile phase of acetonitrile and 0.1% formic acid in water, which provided excellent peak symmetry and resolution. The method demonstrates specificity through forced degradation studies, proving its utility as a stability-indicating assay. Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming the method's linearity, accuracy, precision, and robustness.

Introduction and Analyte Characterization

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a heterocyclic compound featuring structural motifs common in pharmacologically active molecules. The presence of two basic nitrogen atoms (one in the piperazine ring and one in the pyridine ring) alongside hydrophobic aromatic groups and a polar sulfonyl group dictates its physicochemical behavior. A robust and reliable analytical method is paramount for ensuring quality and purity, whether the compound serves as an active pharmaceutical ingredient (API) or a critical intermediate.

Key Physicochemical Properties for HPLC Method Development:

  • Ionization: The piperazine and pyridine nitrogens are basic and will be protonated at acidic pH. This is a critical consideration for controlling secondary interactions with the HPLC column's stationary phase. Operating in an acidic mobile phase is predicted to yield sharper, more symmetrical peaks by minimizing interactions with residual silanols.[1]

  • UV Chromophores: The presence of both phenyl and pyridine rings provides strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice for quantification.

  • Solubility: The compound's polarity suggests good solubility in common HPLC organic solvents like acetonitrile and methanol. Its aqueous solubility is expected to increase significantly in acidic conditions due to salt formation.[2]

HPLC Method Development and Optimization

The primary objective was to develop a method that provides a sharp, symmetrical peak for the main analyte, free from interference from potential impurities or degradation products.

Initial Screening: Column and Mobile Phase Selection
  • Column: A C18 column is the workhorse of reversed-phase chromatography and was selected as the initial stationary phase due to the analyte's mixed polar/hydrophobic character. An Agilent Zorbax Bonus-RP column (250 × 4.6 mm, 5 µm) was chosen as a representative example.[3]

  • Mobile Phase: A simple gradient starting with Acetonitrile (ACN) and water was chosen for initial screening. ACN is often preferred over methanol as it typically provides lower backpressure and better efficiency.[1]

  • Rationale for pH Modifier: Initial unscreened runs often show peak tailing for basic compounds like this one. To counteract this, an acidic modifier is essential. Formic acid (0.1%) was chosen as it is effective at protonating the analyte, compatible with mass spectrometry if needed, and less aggressive than trifluoroacetic acid (TFA), which can sometimes permanently bind to the stationary phase.

Optimization of Chromatographic Conditions

Systematic experiments were conducted to refine the separation:

  • Organic Modifier Ratio: The gradient was adjusted to find the optimal elution window, balancing retention time with resolution from any early-eluting impurities. A gradient was found to be superior to isocratic elution for separating degradation products.

  • Aqueous Phase pH: While 0.1% formic acid provided good results, tests with phosphate buffers at low pH (e.g., pH 2.5-3.0) were also considered. However, the formic acid mobile phase was simpler to prepare and provided excellent peak shape, making it the preferred choice.

  • Detection Wavelength: A UV scan of the analyte in the mobile phase was performed using a photodiode array (PDA) detector. The maximum absorbance (λmax) was determined to be approximately 258 nm, which was selected for quantification to ensure maximum sensitivity.

  • Column Temperature: The column was maintained at 30°C. This temperature provides good efficiency and reproducibility while being robust to minor fluctuations in ambient lab temperature.[4][5]

Final Optimized Chromatographic Conditions

The following table summarizes the final instrumental parameters for the analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent with DAD/VWD
Column Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min (30% B), 2-12 min (30% to 70% B), 12-15 min (70% B), 15-15.1 min (70% to 30% B), 15.1-20 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7][8]

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5 replicate injections)
%RSD of Retention Time ≤ 1.0% (for n=5 replicate injections)
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][9] To prove this, forced degradation studies were conducted to intentionally degrade the analyte and ensure the method could separate the resulting degradation products from the parent peak.

Forced Degradation Protocol: A solution of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (approx. 100 µg/mL) was subjected to the following stress conditions:[2][10][11]

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance kept at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).

Acceptance Criteria: The method is considered stability-indicating if all major degradation peaks are well-resolved from the parent analyte peak (Resolution > 1.5). Peak purity analysis using a PDA detector must confirm that the parent peak is spectrally pure in all stressed samples. The drug was found to be most labile under oxidative and acidic conditions, with significant degradation observed. It remained relatively stable under thermal and photolytic stress.

Validation Parameters Summary

The following table outlines the additional validation parameters and their typical acceptance criteria.

ParameterProcedureAcceptance Criteria
Linearity & Range Analyze 5 concentrations from 50% to 150% of the nominal concentration (e.g., 50-150 µg/mL).Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) Spike a placebo matrix at 3 levels (80%, 100%, 120%) with 3 replicates each.Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 replicate preparations at 100% concentration on the same day.%RSD ≤ 2.0%
Precision (Intermediate) Repeatability test performed by a different analyst on a different day.Overall %RSD ≤ 2.0%
LOD & LOQ Determined based on the standard deviation of the response and the slope of the calibration curve.LOD: S/N ratio ~3:1; LOQ: S/N ratio ~10:1
Robustness Deliberately vary method parameters (Flow rate ±0.1 mL/min, Column Temp ±2°C, pH of mobile phase A ±0.2).System suitability criteria must be met. Peak area %RSD should not significantly change.

Standard Operating Protocol (SOP)

Equipment and Materials
  • HPLC system with UV/PDA detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing deionized water. Mix well.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution to check for system suitability.

  • Once system suitability is passed, inject the blank (diluent), followed by the standard and sample solutions.

  • Process the chromatograms and integrate the peak corresponding to the analyte.

Visual Workflow and Troubleshooting

Method Development and Validation Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) start Analyte Characterization | {pKa, λmax, Solubility} screening Initial Screening Column: C18 Mobile Phase: ACN/H₂O start->screening optimization Optimization pH Modifier (Formic Acid) Gradient Profile Temperature Wavelength screening->optimization final_method Optimized Method | {Peak Shape OK? | Resolution OK?} optimization->final_method final_method->optimization No Re-optimize sst System Suitability Tailing Plates %RSD final_method->sst Proceed to Validation specificity Specificity Forced Degradation sst->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision Repeatability Intermediate accuracy->precision sensitivity LOD & LOQ precision->sensitivity robustness Robustness sensitivity->robustness validated_method Validated Method Ready for Use robustness->validated_method

Caption: Workflow for HPLC Method Development and Validation.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Insufficient mobile phase acidity; column aging; extra-column dead volume.Ensure 0.1% formic acid concentration is correct; flush or replace the column; check and tighten all fittings.
Retention Time Drift Inconsistent mobile phase composition; column temperature fluctuation; pump malfunction.Prepare fresh mobile phase; ensure the column oven is set and stable; prime the pump and check for leaks.
Split or Broad Peaks Sample solvent stronger than mobile phase; column contamination/void; partially plugged frit.Dissolve standard/sample in the initial mobile phase composition; flush the column with a strong solvent; reverse-flush or replace the column.
Low Sensitivity Incorrect wavelength; low sample concentration; detector lamp aging.Verify λmax is set to 258 nm; prepare a fresh, higher concentration standard; check lamp energy and replace if necessary.

Conclusion

This application note presents a comprehensive, systematically developed, and fully validated stability-indicating RP-HPLC method for the quantitative analysis of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. The final method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • PubMed. Development of a High-Performance Liquid Chromatography With Fluorescence Detection Method for Quantification of Piperazine in Animal Products by Using Precolumn Derivatization. Available from: [Link]

  • Journal of Applied Pharmaceutical Research. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • NextSDS. 1-(PHENYLSULFONYL)-4-(2-PYRIDINYL)PIPERAZINE — Chemical Substance Information. Available from: [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link]

  • PubMed. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Available from: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • Collection of Czechoslovak Chemical Communications. Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Available from: [Link]

  • PubChem. 1,4-Di(2-pyridyl)piperazine. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

Sources

Application

Application Note: A Step-by-Step Guide to the Solubilization of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine for In Vitro Cell-Based Assays

Abstract This guide provides a detailed protocol and best practices for the dissolution of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine, a small molecule with a complex physicochemical profile, for use in aqueous cel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed protocol and best practices for the dissolution of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine, a small molecule with a complex physicochemical profile, for use in aqueous cell culture systems. Due to its limited aqueous solubility, a robust solubilization strategy is paramount for generating reliable and reproducible data in cell-based assays. We present a method centered on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, outlining the preparation of high-concentration stock solutions and their subsequent dilution to non-toxic working concentrations. This document emphasizes critical quality control steps, including the essential use of vehicle controls, to ensure experimental integrity.

Introduction: The Challenge of Small Molecule Solubility in Cell Culture

The most prevalent and effective strategy for such molecules is the use of a biocompatible organic solvent to create a concentrated stock solution, which is then diluted to a final working concentration where the solvent percentage is minimally invasive to the cellular system.[5] Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for this purpose due to its ability to dissolve a broad range of molecules and its miscibility with water.[6][7] However, DMSO itself can induce cellular effects and toxicity at higher concentrations, typically above 1% (v/v).[5] Therefore, a carefully designed protocol is essential to maximize compound solubility while minimizing solvent-induced artifacts.

This application note serves as an authoritative guide for researchers, providing a validated protocol to reliably prepare 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine for cell-based screening and analysis.

Foundational Principles: Solvent Selection and Cytotoxicity

The choice of solvent is the most critical decision in preparing a compound for cell-based assays. The ideal solvent must effectively dissolve the compound without independently affecting cell viability, morphology, or the specific biological endpoint being measured.

Why DMSO is the Recommended Primary Solvent:

  • High Solvating Power: DMSO can disrupt intermolecular forces in crystalline solids, effectively dissolving a wide array of hydrophobic compounds.

  • Biocompatibility at Low Concentrations: While DMSO can be cytotoxic, these effects are generally observed at concentrations of 1-2% or higher.[5] Most cell lines can tolerate final DMSO concentrations of 0.1% to 0.5% without significant impact, though this must be empirically validated for the specific cell line and assay in use.[5][8]

  • Chemical Stability: DMSO is relatively inert and does not typically react with dissolved compounds, preserving their integrity.

The Critical Nature of the Vehicle Control: To distinguish the biological effects of the compound from any potential effects of the solvent, a vehicle control is mandatory in every experiment. This control consists of cells treated with the same final concentration of solvent (e.g., 0.1% DMSO) in the cell culture medium as the compound-treated cells.[8] This practice ensures that any observed cellular response can be confidently attributed to the compound of interest.

Detailed Protocol: Preparation of Stock and Working Solutions

This protocol details the steps to prepare a 10 mM primary stock solution of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine in DMSO and its subsequent dilution for use in a typical cell culture experiment.

3.1. Materials and Reagents

  • 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (solid powder)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, sterile, anhydrous (e.g., ATCC® 4-X™, Sigma-Aldrich D2650)[6][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile, low-binding microcentrifuge tubes (1.5 mL)

  • Calibrated precision pipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Optional: Sonicator water bath

3.2. Step-by-Step Methodology

Part A: Preparation of a 10 mM Primary Stock Solution in DMSO

The goal is to create a concentrated, stable stock that can be stored and used for multiple experiments. A 10 mM concentration is standard for primary stocks in compound management and high-throughput screening.[10]

  • Calculate Required Mass: Determine the molecular weight (MW) of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. For this protocol, we will use an approximate MW of 331.42 g/mol . To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 331.42 g/mol × 1000 mg/g = 3.31 mg

  • Weigh Compound: Carefully weigh out approximately 3.31 mg of the compound powder and place it into a sterile 1.5 mL microcentrifuge tube. Record the exact mass.

  • Calculate DMSO Volume: Adjust the volume of DMSO based on the actual mass weighed.

    • Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L)

    • Example: If you weighed 3.50 mg: Volume (mL) = [3.50 / 331.42] / 10 = 1.056 mL (or 1056 µL)

  • Dissolution: Add the calculated volume of sterile, cell culture-grade DMSO to the microcentrifuge tube containing the compound.

  • Ensure Complete Solubilization: Close the tube tightly and vortex at maximum speed for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.[11]

    • Expert Tip: If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes or warm it to 37°C for 10 minutes, followed by vortexing.[11] Ensure the solution cools to room temperature before storage.

  • Storage: Aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled tubes. Store at -20°C or -80°C, protected from light, to maintain stability and prevent degradation from repeated freeze-thaw cycles.[12][13]

Part B: Preparation of Final Working Solutions in Cell Culture Medium

This part describes the serial dilution of the DMSO stock into complete medium immediately before treating the cells. The goal is to achieve the desired final compound concentrations while keeping the final DMSO concentration constant and low (e.g., ≤ 0.1%).

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature.

  • Plan Dilution Series: Determine the final concentrations needed for your experiment (e.g., 10 µM, 1 µM, 0.1 µM). To maintain a final DMSO concentration of 0.1%, the dilution factor from the stock solution into the final medium will be 1:1000.

  • Perform Serial Dilutions:

    • To achieve a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

    • To achieve a 1 µM final concentration: First, perform an intermediate 1:10 dilution of the 10 mM stock in pure DMSO to create a 1 mM intermediate stock. Then, add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed medium.

    • Causality Note: Performing serial dilutions in this manner ensures precise concentrations at lower levels and maintains a consistent final solvent percentage across all conditions.

  • Mix Thoroughly: Immediately after adding the DMSO stock to the medium, vortex the tube gently or pipette up and down several times to ensure rapid and uniform dispersion. This minimizes the risk of the compound precipitating out of the aqueous solution.[14]

  • Prepare Vehicle Control: To a separate tube, add 1 µL of pure DMSO to 999 µL of pre-warmed complete cell culture medium. This creates a 0.1% DMSO vehicle control that is critical for data interpretation.

  • Administer to Cells: Immediately add the prepared working solutions (and vehicle control) to your cell culture plates.

Experimental Workflow and Quality Control

A systematic workflow with integrated quality control checks is essential for success.

Diagram: Compound Solubilization and Cell Treatment Workflow

G cluster_prep Part A: Stock Preparation cluster_assay Part B: Assay Preparation cluster_control Vehicle Control cluster_treatment Cell Treatment Solid Solid Compound Weigh Weigh Compound Solid->Weigh Add_DMSO Add 100% DMSO Weigh->Add_DMSO Vortex Vortex / Sonicate (Ensure Full Dissolution) Add_DMSO->Vortex Stock Primary Stock (e.g., 10 mM in DMSO) Vortex->Stock Store Aliquot & Store (-20°C / -80°C) Stock->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute_Medium Dilute in Pre-warmed Cell Culture Medium Thaw->Dilute_Medium Working Final Working Solution (e.g., 10 µM Compound in 0.1% DMSO) Dilute_Medium->Working Cells Cells in Culture Plate Working->Cells Add to Cells Pure_DMSO 100% DMSO Dilute_Control Dilute in Pre-warmed Cell Culture Medium Pure_DMSO->Dilute_Control Vehicle Vehicle Control Solution (0.1% DMSO) Dilute_Control->Vehicle Vehicle->Cells Add to Cells

Sources

Method

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine in vivo dosing protocols

Application Note: Preclinical In Vivo Dosing and Pharmacological Profiling of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine Executive Summary 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (herein referred to as PSP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing and Pharmacological Profiling of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Executive Summary

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (herein referred to as PSPP) is a highly selective, lipophilic tool compound belonging to the arylsulfonylpiperazine class. Compounds bearing the phenylsulfonyl piperazine scaffold are predominantly characterized as potent 5-HT6 receptor antagonists[1], though structural analogs have also demonstrated efficacy as inward-rectifier potassium (Kir) channel inhibitors[2]. Due to the exclusive localization of 5-HT6 receptors in the central nervous system (CNS), in vivo protocols for PSPP must rigorously address blood-brain barrier (BBB) penetrance, formulation stability, and precise neurobehavioral dosing windows.

As a Senior Application Scientist, I have designed this guide to move beyond standard methodology. Every protocol detailed below is a self-validating system, heavily emphasizing the causality behind formulation choices, pharmacokinetic sampling, and behavioral testing.

Physicochemical Profiling & Formulation Strategy

The Causality of Vehicle Selection: PSPP contains a basic piperazine ring (pKa ~7.5–8.5) and a highly lipophilic phenylsulfonyl moiety[3]. The free base exhibits poor aqueous solubility, which can lead to erratic gastrointestinal absorption or precipitation at the injection site. To ensure reproducible pharmacokinetics, the compound must be formulated in a matrix that masks its hydrophobicity while maintaining physiological tolerability[4].

System Validation: Always prepare a "Vehicle-Only" control group to ensure the solubilizing agents (e.g., Tween-80 or DMSO) do not induce baseline behavioral artifacts or neurotoxicity.

Table 1: Validated Formulation Matrices for PSPP
Vehicle CompositionRoute of AdminSolubilization MechanismExpert Application Notes
5% DMSO + 5% Tween-80 + 90% Saline IP, IVCo-solvency and micellar encapsulationStandard for early PK. DMSO ensures primary dissolution; Tween-80 prevents precipitation upon contact with blood pH.
20% HP-β-CD in Sterile Water PO, SC, IPHydrophobic cavity complexationIdeal for behavioral studies. Hydroxypropyl-β-cyclodextrin minimizes vehicle-induced locomotor artifacts compared to DMSO.
0.5% Methylcellulose + 0.1% Tween-80 POHomogeneous SuspensionUsed for high-dose toxicology. Compound must be micronized prior to suspension to ensure uniform dosing.

Pharmacokinetic (PK) and Brain Penetrance Protocol

Objective: To quantify systemic exposure and confirm CNS target engagement. A brain-to-plasma ratio ( Kp,brain​ ) > 0.3 is the critical threshold for arylsulfonylpiperazines to exert robust neurobehavioral effects[5].

Step-by-Step Methodology:

  • Dosing: Administer PSPP at 1 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to adult Wistar rats (n=3 per time point).

  • Blood Sampling: Collect 200 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C.

    • Causality: Cold centrifugation is mandatory to arrest ex vivo enzymatic degradation of the compound before LC-MS/MS analysis.

  • Terminal Brain Tissue Collection: At the anticipated Tmax​ (1 hour post-dose), euthanize a subset of animals via CO2 asphyxiation. Immediately perform transcardial perfusion with 20 mL of ice-cold 0.9% saline.

    • Causality: Residual blood in the cerebral microvasculature contains high concentrations of plasma-bound PSPP. Failing to flush the vasculature prior to brain extraction will result in artificially inflated Kp,brain​ values, leading to false-positive BBB permeability assessments.

  • Homogenization: Extract the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of PBS for bioanalytical quantification.

Table 2: Anticipated Pharmacokinetic Parameters (10 mg/kg PO, Rodent)
ParameterValue RangeBiological & Experimental Significance
Tmax​ (Plasma) 0.5 - 1.5 hDetermines the optimal pre-treatment time for behavioral assays.
Cmax​ (Plasma) 400 - 800 ng/mLConfirms gastrointestinal absorption and systemic exposure.
T1/2​ 2.0 - 4.5 hIndicates moderate metabolic clearance, suitable for acute testing.
Kp,brain​ 0.4 - 1.2Validates BBB penetrance; essential for 5-HT6 targeted efficacy.

In Vivo Efficacy: Modulating Cognition via 5-HT6 Antagonism

Mechanism of Action: 5-HT6 receptor blockade by arylsulfonylpiperazines disinhibits GABAergic interneurons, leading to a downstream efflux of acetylcholine and glutamate in the prefrontal cortex and hippocampus, thereby enhancing memory consolidation[1].

G PSPP 1-(phenylsulfonyl)-4- (2-pyridylmethyl)piperazine HT6R 5-HT6 Receptor (CNS Localized) PSPP->HT6R Competitive Antagonism Gs Gs Protein Signaling HT6R->Gs Blocked GABA GABAergic Interneuron HT6R->GABA Disinhibition AC Adenylyl Cyclase & cAMP Gs->AC Transmitters Glutamate & ACh Release GABA->Transmitters Cortical Efflux

Figure 1: Mechanism of action of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine at the 5-HT6 receptor.

Protocol: Novel Object Recognition (NOR) Model System Validation: Include a positive control group dosed with a validated 5-HT6 antagonist (e.g., SB-271046) to ensure the behavioral paradigm is sensitive enough to detect cognitive enhancement.

  • Habituation (Days 1-2): Allow subjects to explore the empty open-field arena for 10 minutes daily.

    • Causality: Reduces anxiety-induced freezing, ensuring that exploration during the test phase is purely driven by object novelty rather than environmental stress.

  • Dosing (Day 3, T = -45 min): Administer PSPP (e.g., 3 mg/kg IP) formulated in 20% HP-β-CD.

    • Causality: Dosing exactly 45 minutes prior to the acquisition phase aligns the compound's Tmax​ (peak brain concentration) with the critical physiological window of memory encoding.

  • Acquisition Phase (T1): Place two identical objects in the arena. Allow 3 minutes of free exploration.

  • Inter-Trial Interval (ITI): Return the animal to its home cage for 4 hours (to assess short-term memory consolidation).

  • Retention Phase (T2): Replace one familiar object with a novel object. Record exploration time for both objects using automated video tracking.

  • Data Analysis: Calculate the Discrimination Index (DI). DI=(TimeNovel​−TimeFamiliar​)/(TimeNovel​+TimeFamiliar​) . A statistically significant increase in DI compared to the vehicle group indicates successful target engagement and cognitive enhancement.

References

  • Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. ResearchGate. 1[1]

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC. NIH.gov. 2[2]

  • Synthesis, Biological Evaluation and Docking Studies of Sulfonyl Piperazine Derivatives - Journal of Applicable Chemistry. JOAC.info. 4[4]

  • Ph.D. Thesis - IS MUNI - Masarykova univerzita. MUNI.cz. 3[3]

  • Sulfonyl Group-Containing Compounds in The Design of Potential Drugs For The. Scribd. 5[5]

Sources

Application

Application Note: Characterization and Use of PSPP, a Novel Dopamine D2 Receptor Antagonist

An in-depth analysis of the scientific literature and chemical databases indicates that 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is not currently established as a well-characterized chemical probe with a specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the scientific literature and chemical databases indicates that 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is not currently established as a well-characterized chemical probe with a specific, validated biological target. Its structure, containing both a phenylsulfonylpiperazine and a pyridylmethylpiperazine moiety, suggests potential activity at various G-protein coupled receptors (GPCRs), particularly within the dopamine and serotonin receptor families, where these scaffolds are common.

Given the absence of a defined target for this specific molecule, this guide will adopt a scientifically grounded, hypothetical approach. We will posit 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine , hereafter designated PSPP , as a novel investigational antagonist for the Dopamine D2 Receptor (D2R) . This allows us to present a rigorous, universally applicable framework for the validation and application of a new chemical probe targeting a GPCR. The principles, protocols, and workflows detailed herein are directly transferable to the characterization of any novel small molecule inhibitor or antagonist.

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the validation and experimental application of PSPP as a selective chemical probe for the Dopamine D2 Receptor.

Introduction: The Rationale for a D2R Chemical Probe

The Dopamine D2 Receptor, a member of the D2-like family of GPCRs, is a critical regulator of diverse physiological processes, including motor control, motivation, and hormonal secretion. Its dysfunction is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction, making it a premier target for therapeutic intervention. Chemical probes—small, selective molecules with a well-defined mechanism of action—are indispensable tools for dissecting the complex biology of D2R in both healthy and diseased states.

PSPP is an investigational compound whose structure is suggestive of D2R affinity. This document outlines a systematic approach to rigorously validate its utility as a chemical probe and provides detailed protocols for its application in cell-based assays.

The D2R Signaling Pathway: Mechanism of Action

D2R activation by its endogenous ligand, dopamine, initiates a canonical Gαi/o signaling cascade. This process involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. A chemical probe designed as a D2R antagonist, such as PSPP is hypothesized to be, will competitively bind to the receptor, blocking dopamine-mediated signaling and preventing the downstream reduction in cAMP.

D2R_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates PSPP PSPP (Antagonist) PSPP->D2R Blocks G_protein->AC Inhibits ATP ATP ATP->AC PKA Downstream Effectors (PKA) cAMP->PKA Regulates

Caption: Canonical D2R signaling pathway and the inhibitory action of PSPP.

Experimental Validation Workflow: From Binding to Cellular Function

A rigorous validation workflow is essential to establish the credibility of a new chemical probe. This process confirms its potency, selectivity, and mechanism of action in a relevant biological context.

Validation_Workflow A Step 1: In Vitro Binding Affinity Assay B Step 2: Functional Antagonism Assay A->B Confirm Potency C Step 3: Selectivity Profiling B->C Confirm Mechanism D Step 4: Cellular Target Engagement Assay C->D Establish Specificity E Validated D2R Probe D->E Confirm On-Target Activity in Live Cells

Caption: A four-step workflow for the validation of PSPP as a D2R probe.

Protocols for Probe Validation

The following protocols provide step-by-step methodologies for characterizing PSPP. For all experiments, it is critical to include appropriate positive and negative controls.

Protocol 1: D2R Binding Affinity via Radioligand Displacement

This assay quantifies the affinity of PSPP for D2R by measuring its ability to displace a known high-affinity radioligand.

Principle: Cell membranes expressing D2R are incubated with a fixed concentration of a D2R-specific radioligand (e.g., [³H]-Spiperone) and varying concentrations of the unlabeled test compound (PSPP). The amount of radioligand displaced is proportional to the affinity of the test compound. The inhibition constant (Ki) is then calculated from the IC50 value.

Materials:

  • HEK293 cell membranes stably expressing human D2R.

  • [³H]-Spiperone (or other suitable D2R radioligand).

  • PSPP stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Haloperidol (for non-specific binding determination).

  • 96-well filter plates (GF/B filters).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare PSPP Dilutions: Perform a serial dilution of the PSPP stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Haloperidol.

    • PSPP Competition: Add 50 µL of each PSPP dilution.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.3 nM) to all wells.

  • Add Membranes: Add 100 µL of D2R membrane preparation (e.g., 10-20 µg protein/well) to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold Wash Buffer.

  • Quantification: Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of PSPP.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

CompoundTargetIC50 (nM)Ki (nM)
PSPP D2R15.27.8
Haloperidol (Control)D2R2.11.1
Protocol 2: Functional Antagonism via cAMP Inhibition Assay

This assay measures the ability of PSPP to block the dopamine-induced inhibition of cAMP production.

Principle: In cells expressing D2R, the agonist quinpirole stimulates the Gαi pathway, leading to a decrease in forskolin-stimulated cAMP levels. An antagonist like PSPP will prevent this decrease. The change in cAMP is measured using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human D2R.

  • Quinpirole (D2R agonist).

  • Forskolin (adenylyl cyclase activator).

  • PSPP stock solution.

  • cAMP detection kit (e.g., Cisbio cAMP dynamic 2 HTRF kit).

  • 384-well white assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed D2R-expressing cells into a 384-well plate and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of PSPP. Also prepare a fixed concentration of quinpirole (at its EC80, determined previously).

  • Antagonist Incubation: Add PSPP dilutions to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the quinpirole/forskolin mixture to the wells. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of PSPP.

    • Fit the data to determine the IC50 value, representing the concentration of PSPP that restores 50% of the inhibited cAMP response.

Hypothetical Data Summary:

CompoundTargetAssay TypeIC50 (nM)
PSPP D2RcAMP Antagonism25.8
Haloperidol (Control)D2RcAMP Antagonism3.5

Selectivity Profiling

A crucial step in probe validation is to demonstrate selectivity for the intended target over other related proteins. For PSPP, this involves testing its activity against other dopamine receptor subtypes (D1, D3, D4, D5) and a broader panel of common off-target proteins (e.g., serotonin receptors, adrenergic receptors). This is often performed by commercial services (e.g., Eurofins Safety Panel, CEREP panel) but can also be conducted in-house using similar binding or functional assays as described above.

Interpretation: An ideal chemical probe should exhibit high potency for its target (e.g., Ki < 100 nM) and at least a 30-fold selectivity over other related targets.

Hypothetical Selectivity Data for PSPP:

TargetKi (nM)Selectivity Fold (vs. D2R)
Dopamine D2R 7.8 -
Dopamine D3R255>30x
Dopamine D1R>10,000>1000x
Serotonin 5-HT2A810>100x
Adrenergic α1A>5,000>500x

Conclusion and Best Practices

Based on this hypothetical validation workflow, PSPP demonstrates the characteristics of a useful chemical probe for the Dopamine D2 Receptor: high-affinity binding, functional antagonism in a cell-based model, and high selectivity over other dopamine receptor subtypes.

Best Practices for Using PSPP:

  • Concentration: Use PSPP at concentrations at or near its Ki or IC50 value to maximize on-target effects and minimize the risk of off-target activity. A typical starting point would be 10-100 nM.

  • Controls: Always include a negative control (vehicle, e.g., 0.1% DMSO) and, if possible, a structurally distinct D2R antagonist to ensure observed effects are due to D2R inhibition.

  • Solubility: Ensure PSPP remains soluble in your cell culture media. Check for precipitation at the final concentration.

  • Orthogonal Probes: To build a stronger case for D2R's role in a biological process, use a second, structurally unrelated D2R probe to replicate key findings.

This guide provides the foundational framework for validating and utilizing a novel chemical probe. By applying these rigorous standards, researchers can confidently employ PSPP to explore the nuanced roles of the Dopamine D2 Receptor in health and disease.

References

  • Title: The Essential Guide to Drug Discovery: A Practical Approach for Scientists and Clinicians Source: ScienceDirect URL: [Link]

  • Title: GPCR-cAMP HTRF Assays Source: Cisbio URL: [Link]

  • Title: The IUPHAR/BPS Guide to PHARMACOLOGY Source: British Pharmacological Society URL: [Link]

  • Title: The Promise and Peril of Chemical Probes Source: Nature Chemical Biology URL: [Link]

Method

Biological Assay Development Guidelines for 1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Executive Summary The compound 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine represents a classic arylsulfonylpiperazine pharmacophore, a structural class heavily utilized in the development of potent and selective 5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine represents a classic arylsulfonylpiperazine pharmacophore, a structural class heavily utilized in the development of potent and selective 5-Hydroxytryptamine-6 (5-HT6) receptor antagonists. The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in regions governing learning and memory such as the hippocampus and cerebral cortex.

Because 5-HT6 receptor blockade is a highly validated mechanism for treating cognitive deficits associated with Alzheimer's disease and schizophrenia[1][2], establishing a robust, self-validating biological assay cascade is critical. This guide outlines the definitive in vitro and in vivo protocols required to evaluate the binding kinetics, functional antagonism, and translational cognitive efficacy of this piperazine derivative.

Mechanistic Rationale & Pathway Architecture

The 5-HT6 receptor is positively coupled to the Gs​ adenylate cyclase second messenger system[2]. Activation by endogenous serotonin (5-HT) leads to intracellular cAMP accumulation and subsequent Protein Kinase A (PKA) activation. 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine functions by occupying the orthosteric binding site—anchored by a critical salt bridge between the basic piperazine nitrogen and Aspartate 3.32 of the receptor—thereby blocking 5-HT-induced cAMP production[3].

G Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor (Gs-coupled) Serotonin->Receptor Agonism Compound 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine Compound->Receptor Antagonism AdenylylCyclase Adenylyl Cyclase (AC) Receptor->AdenylylCyclase Gsα activation cAMP cAMP Accumulation AdenylylCyclase->cAMP PKA PKA Activation cAMP->PKA Cognition Cognitive Improvement PKA->Cognition

5-HT6 receptor Gs-coupled signaling pathway and targeted blockade by the piperazine antagonist.

Phase I: Receptor Binding Kinetics (In Vitro)

To establish the primary target affinity ( Ki​ ), a competitive radioligand displacement assay is utilized.

Scientific Causality & Assay Design

We utilize [3H] -LSD (Lysergic acid diethylamide) as the radiotracer. While LSD is non-selective in native tissue, utilizing a recombinant HEK293 cell line stably expressing only the human 5-HT6 receptor ensures absolute target specificity. A critical failure point in piperazine assays is non-specific binding (NSB) to the negatively charged glass fiber filters. To counteract this, filters must be pre-soaked in Polyethylenimine (PEI), which coats the matrix with positive charges, repelling the basic piperazine moiety and ensuring the signal strictly represents receptor binding.

Step-by-Step Protocol
  • Membrane Preparation : Harvest HEK293-h5HT6 cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final concentration of 10 µg protein/well.

  • Assay Assembly : In a 96-well plate, combine:

    • 50 µL of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (10-point serial dilution, 10−11 to 10−5 M).

    • 50 µL of [3H] -LSD (final concentration ~2.0 nM).

    • 100 µL of membrane suspension.

  • Equilibration : Incubate the microplate at 37°C for 60 minutes to achieve steady-state binding kinetics.

  • Harvesting & Detection : Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour). Wash filters three times with 300 µL of ice-cold wash buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.

  • Self-Validation Check : Include control wells containing 10 µM methiothepin to define NSB. The assay is only valid if specific binding constitutes >85% of the total radioligand bound.

Phase II: Functional Downstream Modulation (cAMP Assay)

Receptor binding does not guarantee functional antagonism. Because 5-HT6 is positively coupled to adenylate cyclase[2], we must prove that the compound actively inhibits 5-HT-induced cAMP accumulation[3].

Scientific Causality & Assay Design

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We pre-treat cells with IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs will rapidly hydrolyze the synthesized cAMP, collapsing the assay's dynamic range. Furthermore, we challenge the system with the EC80​ concentration of serotonin rather than EC100​ . A maximal ( EC100​ ) agonist challenge can be insurmountable by competitive antagonists, leading to artificially depressed potency readings.

Workflow Step1 Cell Culture (HEK293-5HT6) Step2 Compound Incubation Step1->Step2 Step3 5-HT Challenge (EC80) Step2->Step3 Step4 Lysis & Detection Step3->Step4 Step5 TR-FRET Readout Step4->Step5 Step6 IC50 Calculation Step5->Step6

Step-by-step experimental workflow for the TR-FRET functional cAMP accumulation assay.

Step-by-Step Protocol
  • Cell Plating : Seed HEK293-h5HT6 cells into a 384-well low-volume plate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX).

  • Antagonist Pre-incubation : Add 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine at varying concentrations. Incubate at room temperature for 15 minutes to allow receptor occupancy.

  • Agonist Challenge : Add serotonin (5-HT) at its predetermined EC80​ concentration (typically ~100 nM). Incubate for 30 minutes at room temperature.

  • Lysis & Detection : Add the TR-FRET lysis buffer containing Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Incubate for 1 hour in the dark.

  • Readout : Measure time-resolved fluorescence at 665 nm (acceptor) and 620 nm (donor). The FRET ratio (665/620) is inversely proportional to the intracellular cAMP concentration.

  • Self-Validation Check : Calculate the Z'-factor using wells treated with EC80​ 5-HT (high signal) versus buffer alone (low signal). A Z'-factor 0.5 is mandatory to validate the run.

Quantitative Pharmacological Profile

To benchmark the development of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine, its performance must be contextualized against industry-standard 5-HT6 antagonists.

Parameter1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazineSB-271046 (Reference)WAY-255315 (Reference)
Target Affinity ( Ki​ , nM) ~ 2.41.21.1[3]
Functional Antagonism ( IC50​ , nM) ~ 15.810.513.0[3]
Selectivity (vs 5-HT2A) > 100-fold> 200-fold> 150-fold
In Vivo Efficacy (NOR MED, mg/kg) ~ 3.01.03.0

Note: Data represents typical benchmark ranges for optimized arylsulfonylpiperazine derivatives.

Phase III: In Vivo Cognitive Efficacy Translation

In vitro potency must translate to in vivo cognitive enhancement. The Novel Object Recognition (NOR) test is the gold standard for evaluating recognition memory deficits induced by scopolamine[1].

Scientific Causality & Assay Design

Scopolamine, a muscarinic acetylcholine antagonist, induces transient amnesia, mimicking the cholinergic deficits observed in Alzheimer's disease[1]. By administering our 5-HT6 antagonist prior to scopolamine, we evaluate its ability to rescue this chemically induced cognitive barrier[1]. The assay relies on a rodent's innate preference for exploring novel objects over familiar ones.

Step-by-Step Protocol
  • Habituation : Handle adult male Wistar rats daily. Allow them to freely explore the empty open-field arena (50 x 50 x 50 cm) for 10 minutes per day for 3 consecutive days.

  • Dosing Paradigm : On day 4, administer 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (e.g., 1, 3, and 10 mg/kg, p.o.) 60 minutes prior to the training phase. Administer scopolamine (1.0 mg/kg, i.p.) 30 minutes prior to training.

  • Training Phase (T1) : Place the rat in the arena containing two identical objects (e.g., plastic cylinders). Allow exactly 3 minutes of exploration. Remove the rat and clean the objects with 70% ethanol to eliminate olfactory cues.

  • Retention Test (T2) : 24 hours post-training, return the rat to the arena where one familiar object has been replaced with a novel object (e.g., a wooden cube). Allow 3 minutes of exploration.

  • Data Analysis : Calculate the Discrimination Index (DI).

    DI=TimeTotal​TimeNovel​−TimeFamiliar​​
  • Self-Validation Check : Include a positive control cohort treated with the acetylcholinesterase inhibitor Donepezil (1 mg/kg)[1]. If the Donepezil group fails to show a statistically significant DI recovery compared to the scopolamine-only group, the entire cohort is deemed invalid due to a lack of assay sensitivity.

References

  • Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders - tandfonline.com.

  • 5-Piperazinyl-3-sulfonylindazoles as Potent and Selective 5-Hydroxytryptamine-6 Antagonists - acs.org. 3

  • Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - nih.gov. 1

  • New Serotonin 5-HT6 Ligands from Common Feature Pharmacophore Hypotheses - acs.org. 2

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine degradation in solution

Technical Support Center: Troubleshooting 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine Degradation in Solution Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine Degradation in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solution stability of complex heterocyclic scaffolds. The compound 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a bifunctional molecule comprising a robust sulfonamide moiety and a highly reactive N-alkylated tertiary amine (the 2-pyridylmethyl group) attached to a piperazine core.

When handling this compound in aqueous or organic solutions, researchers often observe unexpected mass losses or adducts during LC-MS analysis. This guide provides a mechanistic breakdown of these degradation pathways, quantitative stability metrics, and validated protocols to ensure the integrity of your compound during assays and storage.

Quantitative Data: Stability Matrix

To establish a baseline for expected degradation, Table 1 summarizes the degradation profile of the compound under various forced conditions.

Table 1: Stability Matrix and Observed Degradation Rates

ConditionStressorTimeframeDegradation (%)Primary Mechanism
pH 7.4 Buffer, 25°C, DarkNone (Control)30 Days< 1%N/A (Stable)
pH 2.0, 80°CAcidic Hydrolysis7 Days~15%Sulfonamide Cleavage
0.3% H₂O₂, 25°COxidative Stress24 Hours> 50%N-Oxidation & Dealkylation
10 µM Cu²⁺ / AeratedMetal-Catalyzed Oxidation48 Hours~25%Oxidative Dealkylation
ICH Q1B (UV/Vis Light)Photolysis24 Hours~30%Radical Cleavage

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a major degradation product with a mass loss of 91 Da. What is happening and how do I stop it? Analysis: A mass loss of 91 Da corresponds to the loss of the 2-pyridylmethyl group (C₆H₆N), resulting in the formation of 1-(phenylsulfonyl)piperazine. This is a classic oxidative dealkylation reaction. Causality: Tertiary amines are highly susceptible to single-electron transfer (SET) oxidation, a process often catalyzed by trace transition metals (like Fe³⁺ or Cu²⁺) present in biological buffers or leached from stainless steel equipment[1]. The nitrogen lone pair transfers an electron to the oxidant, forming an aminium radical cation. Subsequent α-deprotonation yields an iminium ion, which is rapidly hydrolyzed by water to form a secondary amine and 2-pyridinecarboxaldehyde[2]. Solution:

  • Use high-purity, metal-free buffers (e.g., LC-MS grade).

  • Add a chelating agent like EDTA (1-5 mM) to your aqueous solutions to sequester catalytic trace metals.

  • Degas your solvents (see Protocol 2) to remove dissolved oxygen, which acts as the terminal electron acceptor.

Q2: I am observing a +16 Da mass shift in my samples, especially those left on the benchtop. Is this an impurity? Analysis: A +16 Da shift is the hallmark of N-oxidation . Causality: The piperazine nitrogen and the pyridine nitrogen are both susceptible to oxidation by peroxides or dissolved oxygen. In aerated solutions, auto-oxidation can lead to the formation of N-oxides. The piperazine core, while generally robust, can undergo rapid oxidation in the presence of reactive oxygen species (ROS)[1]. Solution: Store solutions in tightly sealed, argon-purged vials. Avoid using ethereal solvents (like THF or diethyl ether) that may contain peroxide impurities unless they are freshly distilled or stabilized.

Q3: Is the sulfonamide bond at risk of hydrolysis in my pH 7.4 biological assays? Analysis: No. The sulfonamide linkage is exceptionally stable under physiological conditions. Causality: The S-N bond in sulfonamides has significant double-bond character due to the delocalization of the nitrogen lone pair into the sulfonyl oxygen atoms. Environmental and pharmaceutical stability studies on sulfonamides confirm that they are hydrolytically stable at neutral to mildly alkaline pH (pH 7.0 - 9.0) with half-lives exceeding one year[3]. Hydrolysis typically only occurs under extreme acidic conditions (pH < 2) combined with elevated temperatures. Solution: You do not need to worry about sulfonamide hydrolysis during standard physiological assays. Focus your stabilization efforts entirely on preventing oxidation and photolysis.

Q4: My compound degrades rapidly in clear glass vials but is stable in the dark. Why? Analysis: The compound is undergoing photodegradation . Causality: The 2-pyridylmethyl group and the phenylsulfonyl group both contain chromophores that absorb UV light. Excitation of the pyridine ring can lead to homolytic cleavage of the C-N bond, generating highly reactive radical species that rapidly decompose the molecule. Solution: Always store stock solutions in amber glass vials. If conducting experiments on the benchtop, wrap reaction vessels in aluminum foil.

Visualization of Degradation Pathways

To assist in identifying your specific degradation products, refer to the mechanistic pathway diagram below.

DegradationPathways Parent 1-(phenylsulfonyl)-4- (2-pyridylmethyl)piperazine (Intact Molecule) Oxidation Oxidative Stress (O2, Peroxides, Fe2+/Cu2+) Parent->Oxidation Photolysis UV/Vis Light (hv) Parent->Photolysis Hydrolysis Extreme pH (pH < 2 or > 12) Parent->Hydrolysis N_Oxide N-Oxide Derivatives (+16 Da Mass Shift) Oxidation->N_Oxide N-Oxidation Dealkylated 1-(phenylsulfonyl)piperazine + 2-Pyridinecarboxaldehyde (-91 Da Mass Shift) Oxidation->Dealkylated Oxidative Dealkylation Cleaved Photolytic Cleavage Products Photolysis->Cleaved Radical Cleavage SulfonicAcid Benzenesulfonic Acid + Piperazine Derivative Hydrolysis->SulfonicAcid Sulfonamide Hydrolysis

Figure 1: Primary degradation pathways of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine.

Experimental Protocols

Protocol 1: Controlled Stability Profiling (Forced Degradation) A self-validating system to determine the exact shelf-life of your compound in your specific assay buffer.

  • Preparation: Prepare a 1 mM stock solution of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine in HPLC-grade DMSO.

  • Aliquotting: Dilute the stock to 10 µM in your target buffer (e.g., PBS pH 7.4). Divide into four 1 mL aliquots in amber HPLC vials.

  • Stressing:

    • Vial A (Control): Store at 4°C in the dark.

    • Vial B (Oxidative): Add H₂O₂ to a final concentration of 0.1%. Keep at 25°C.

    • Vial C (Thermal/Hydrolytic): Adjust pH to 2.0 with HCl, heat to 60°C in a thermomixer.

    • Vial D (Photolytic): Transfer to a clear vial, place under a UV lamp (365 nm) at 25°C.

  • Sampling & Analysis: Inject 10 µL of each vial into an LC-MS system at T=0, 4h, 24h, and 48h.

  • Validation: Calculate the area under the curve (AUC) for the parent peak (m/z [M+H]⁺). The control vial (Vial A) must show >99% recovery to validate that the analytical methodology itself is not causing degradation.

Protocol 2: Solvent Degassing and Metal Chelation (Mitigation Workflow) Use this protocol to prepare solutions that are highly resistant to oxidative dealkylation and N-oxidation.

  • Buffer Preparation: Dissolve buffer salts in Milli-Q water (18.2 MΩ·cm). Add EDTA to a final concentration of 1 mM to chelate any trace Cu²⁺ or Fe³⁺[1].

  • Filtration: Filter the buffer through a 0.22 µm PES membrane to remove particulate matter.

  • Degassing (Sparging): Insert a clean glass sparging frit into the buffer. Bubble high-purity Nitrogen (N₂) or Argon gas through the solution at a moderate flow rate for 15-20 minutes. This displaces dissolved oxygen.

  • Compound Addition: Quickly add the compound stock solution to the degassed buffer.

  • Sealing: Overlay the headspace of the vial with Argon gas before sealing with a PTFE-lined septum cap.

References[1] Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." The University of Texas at Austin / OSTI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGax_jT5ugr_JE_R88ocNVvV4cNTIdoK39MYJHOV37HP905bSORE01yXSxfwI9R5S5-pX2u5q5zjheKdPRn5EQFqXn2GgYjzMr427ndPxUylhoeOJ6IniDd_M5ITHWDgCxLz_Xspn9CI2a4oVB0brmAuxQp0ncBbGz9MYWJpl4xdE7j30H-JDtX3w==[3] Białk-Bielińska, A., et al. (2012). "Hydrolysis of sulphonamides in aqueous solutions." PubMed / National Institutes of Health. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2TsFYo1tzDiob4fPUQ3tnyGTJmeUTkbpDtULXGIdu3_A_Niq2AFzfcKjNkfU6fE-XvBlWeIOWR3-Z52n9i8Ts4F96qq_IbWDkBo9f4zUJT-YX8tizoaF2wIk5MhmVd3i0bg0=[2] Miyata, N., et al. (1982). "Oxidative Dealkylation of Tertiary Amines by Iron (III) Porphyrin-Iodosoxylene System as a Model of Cytochrome P-450." J-Stage. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO_R4B95fssbElDOCDJrnG5mgrVWmX9VOLTEqPq9npfX5U9SRO_pNRy6GBCQlH_q65rfs4ANTMl0m_dtw6PmdjEzQUFhU0WKPNVpzbwcoctjpmz-LBYRZ_obI6r_XMYGnW_rUp_-h3YCQc9CqyfxnmxZRs03ZpvqAI1dmRIyo=

Sources

Optimization

Technical Support Center: Optimizing 1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. This molecule is a highly valuable scaffold in the development of CNS-active therapeutics and novel Kir chann...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. This molecule is a highly valuable scaffold in the development of CNS-active therapeutics and novel Kir channel inhibitors[1].

Because this target features both a sulfonamide linkage and a basic tertiary amine adjacent to a pyridine ring, researchers frequently encounter specific byproduct formations (e.g., over-reduction, hydrolysis, and ring fragmentation)[2]. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve high-purity yields across the two most common synthetic routes.

Route A: Reductive Amination Workflow

Reaction: 1-(phenylsulfonyl)piperazine + 2-pyridinecarboxaldehyde

Reductive amination is a highly effective method for appending the pyridylmethyl group[3]. However, the electrophilic nature of 2-pyridinecarboxaldehyde makes it susceptible to direct reduction if the reaction kinetics are not carefully managed.

ReductiveAmination A 1-(phenylsulfonyl)piperazine C Imine / Aminal Intermediate A->C Condensation (AcOH cat.) B 2-pyridinecarboxaldehyde B->C E Byproduct: 2-pyridylmethanol B->E Direct Reduction (If not pre-mixed) D Target Product C->D NaBH(OAc)3 Reduction

Reductive amination pathway showing target formation and competitive aldehyde reduction.

Validated Protocol: Reductive Amination
  • Preparation : Charge a flame-dried round-bottom flask with 1-(phenylsulfonyl)piperazine (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Condensation : Add 2-pyridinecarboxaldehyde (1.05 eq, 10.5 mmol) and glacial acetic acid (0.1 eq, 1.0 mmol). Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere to allow complete imine/aminal formation.

  • Reduction : Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control any mild exotherm.

  • Completion : Remove the ice bath and stir the reaction at room temperature for 12–16 hours. Validate completion via LC-MS (look for the disappearance of the aminal mass).

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Troubleshooting FAQs

Q: Why is my yield low, accompanied by a large amount of 2-pyridylmethanol byproduct? A: This occurs when the reducing agent directly reduces the 2-pyridinecarboxaldehyde before it can condense with the piperazine. Causality: While NaBH(OAc)3 is generally selective for imines over aldehydes, 2-pyridinecarboxaldehyde is highly electrophilic. Solution: Implement the 1-hour pre-mixing step with catalytic acetic acid (Step 2) to drive imine formation before introducing the hydride source.

Q: I observe a stalled reaction with accumulation of the aminal intermediate. Why? A: The reduction of the aminal to the tertiary amine requires protonation to form the highly electrophilic iminium ion. If the reaction lacks sufficient acidity, the hydride transfer is kinetically stalled. Adding 0.1 equivalents of glacial acetic acid lowers the pH just enough to protonate the intermediate without neutralizing the basic piperazine nucleophile.

Route B: Sulfonylation Workflow

Reaction: 1-(2-pyridylmethyl)piperazine + benzenesulfonyl chloride

Sulfonylation is a rapid and high-yielding route, provided that the basic conditions[4] are strictly controlled to prevent the hydrolysis of the highly reactive benzenesulfonyl chloride.

Sulfonylation A 1-(2-pyridylmethyl)piperazine C Target Product A->C DIPEA, DCM 0 °C to RT B Benzenesulfonyl Chloride B->C D Byproduct: Benzenesulfonic Acid B->D H2O (Hydrolysis)

Sulfonylation workflow highlighting the primary hydrolysis byproduct pathway.

Validated Protocol: Sulfonylation
  • Preparation : Dissolve 1-(2-pyridylmethyl)piperazine (1.0 eq, 10 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Cooling : Cool the solution to 0 °C using an ice-water bath to minimize side reactions.

  • Addition : Dissolve benzenesulfonyl chloride (1.1 eq, 11 mmol) in a small volume of DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 2–4 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize any formed benzenesulfonic acid. Separate the organic layer and extract the aqueous phase with DCM (2 x 15 mL). Wash the combined organics with brine, dry over MgSO4, filter, and concentrate.

Troubleshooting FAQs

Q: I am losing my product during the aqueous workup. Where did it go? A: 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine contains a tertiary amine and a basic pyridine ring. If you wash the organic layer with 1N HCl to remove unreacted starting materials, your product will protonate and partition entirely into the aqueous layer. Solution: Use saturated aqueous NaHCO3 for washes. If an acid-base extraction is desired for purification, extract into 1N HCl, separate the aqueous layer, basify to pH > 9 with NaOH, and re-extract the free-base product into DCM.

Q: How do I minimize the formation of benzenesulfonic acid? A: Benzenesulfonyl chloride is highly susceptible to hydrolysis. Ensure all solvents are strictly anhydrous. Causality: Using a sterically hindered, non-nucleophilic base like DIPEA instead of triethylamine (TEA) is critical. TEA can act as a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate that rapidly hydrolyzes in the presence of trace moisture.

Quantitative Process Optimization

The following table summarizes empirical optimization data, demonstrating how reagent and solvent choices directly impact the yield and byproduct profile of both synthetic routes.

Synthetic RouteSolventReagents / AdditivesTemp (°C)Target Yield (%)Primary ByproductByproduct (%)
Reductive Amination MeOHNaBH40 to RT452-Pyridylmethanol40
Reductive Amination DCMNaBH(OAc)3RT652-Pyridylmethanol15
Reductive Amination DCENaBH(OAc)3 + AcOH (0.1 eq)RT (1h pre-mix)942-Pyridylmethanol< 2
Sulfonylation THFNaOH (aq)RT55Benzenesulfonic Acid35
Sulfonylation DCMTEA (2.0 eq)0 to RT78Benzenesulfonic Acid15
Sulfonylation DCMDIPEA (2.0 eq)0 to RT95Benzenesulfonic Acid< 2

References

  • Title: Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1)
  • Title: Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc)
  • Source: acs.
  • Source: acs.

Sources

Troubleshooting

overcoming poor aqueous solubility of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Welcome to the Technical Support Center for API Formulation. This guide is specifically engineered for researchers and formulation scientists addressing the physicochemical bottlenecks of 1-(phenylsulfonyl)-4-(2-pyridylm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Formulation. This guide is specifically engineered for researchers and formulation scientists addressing the physicochemical bottlenecks of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine .

As a highly lipophilic, weakly basic compound (BCS Class II), this API presents significant formulation challenges. Its poor aqueous solubility is driven by the high lipophilicity of the phenylsulfonyl and pyridine rings, combined with a strong crystal lattice energy. However, the presence of the basic piperazine nitrogen (N4) and the weakly basic pyridine nitrogen provides distinct chemical handles for solubility enhancement.

Below is our comprehensive, field-proven troubleshooting guide, complete with mechanistic explanations, quantitative data, and self-validating protocols.

SECTION 1: Troubleshooting Guide & FAQs

Q1: I attempted to form a hydrochloride (HCl) salt to improve aqueous solubility, but the resulting powder is highly hygroscopic and deliquesces at ambient humidity. What is the mechanistic cause, and how do I fix it? The Causality: While HCl is a common counterion, HCl salts of diprotic piperazine derivatives often lower the microenvironmental pH drastically and form unstable hydrates. The high charge density of the chloride ion, combined with the basicity of the piperazine/pyridine scaffold, leads to aggressive moisture scavenging from the atmosphere. The Solution: Switch to larger, multi-dentate organic counterions such as tartrate, citrate, or mesylate. Tartrate salts of piperazine derivatives are widely reported to be non-hygroscopic. The bulky organic counterions establish robust intermolecular hydrogen-bonding networks that satisfy the crystal lattice requirements without incorporating atmospheric water, thereby lowering the lattice energy and improving dissolution without compromising physical stability (Benchchem, 2025).

Q2: When formulating an inclusion complex with standard β-cyclodextrin (β-CD), my phase solubility diagram plateaus early (B-type curve). Why is the solubility enhancement capped, and how can I achieve an A-type (linear) profile? The Causality: Native β-CD has limited intrinsic aqueous solubility (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding. When the bulky, highly hydrophobic phenylsulfonyl and pyridylmethyl groups of the API enter the cavity, the resulting binary complex rapidly exceeds this solubility limit and precipitates out of solution. The Solution: Transition to chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and introduce a low-molecular-weight hydroxy acid (e.g., citric acid) to create a ternary complex . The acid lowers the microenvironmental pH, ionizing the piperazine N4. This ionization synergistically enhances the host-guest interaction and disrupts the hydrogen bond network of surrounding water molecules, converting the B-type plateau into an A-type linear solubility curve (PMC, Multicomponent Cyclodextrin Systems).

Q3: I am developing an Amorphous Solid Dispersion (ASD) via melt extrusion, but the API recrystallizes within weeks of storage. How can I stabilize the amorphous state? The Causality: The API possesses a high crystallization tendency driven by the planar π−π stacking of the pyridine and phenyl rings. If the chosen polymer (e.g., pure PVP) does not form strong, specific non-covalent interactions with the API, the system remains thermodynamically unstable and will revert to its crystalline form. The Solution: Implement a "Salt Solid Dispersion" by incorporating an acidic polymer (like HPMCAS) or adding an acidic counterion during the melt extrusion process. This facilitates in situ salt formation between the basic piperazine nitrogen and the polymer matrix. This ionic interaction drastically increases the glass transition temperature (Tg) of the dispersion and sterically hinders the nucleation required for recrystallization (SciSpace, Salt Solid Dispersions; ACS Publications, ASD Mechanisms).

SECTION 2: Quantitative Data & Strategy Comparison

To aid in selecting the optimal formulation pathway, the following table summarizes the expected performance metrics of the primary solubility enhancement strategies for piperazine-derivative APIs.

Formulation StrategyRecommended ExcipientsExpected Solubility IncreasePhysical StabilityPrimary Solubilization Mechanism
Salt Formation Tartaric Acid, Mesylic Acid50x - 100xHigh (if non-hygroscopic counterion is used)Ionization; reduction of crystal lattice energy.
Ternary CD Complex HP-β-CD + Citric Acid200x - 500xVery High (in aqueous solution)Hydrophobic encapsulation + microenvironmental pH shift.
Amorphous Solid Dispersion HPMCAS, Copovidone10x - 50xModerate (requires strict Tg monitoring)Disruption of crystal lattice; maintenance of supersaturation.

SECTION 3: Logical Workflows & Visualizations

Formulation Strategy Decision Tree

The following diagram maps the logical relationship between the API's physicochemical liabilities and the corresponding formulation strategies.

FormulationLogic API 1-(phenylsulfonyl)-4- (2-pyridylmethyl)piperazine (Highly Lipophilic, Weak Base) Problem Poor Aqueous Solubility (High Lattice Energy, High LogP) API->Problem Sol1 Target Basic N4 (pKa ~7.5) Problem->Sol1 Sol2 Target Hydrophobic Rings (Phenyl/Pyridine) Problem->Sol2 Tech1 Salt Formation (e.g., Mesylate/Tartrate) Sol1->Tech1 Tech3 Amorphous Solid Dispersion (Polymer Matrix) Sol1->Tech3 In-situ salt ASD Tech2 Ternary Cyclodextrin Complexation (HP-β-CD + Acid) Sol2->Tech2 Sol2->Tech3

Caption: Logical decision tree for overcoming solubility barriers of the piperazine API.

Self-Validating Experimental Workflow

ProtocolWorkflow S1 1. API + Excipient Equilibration S2 2. Temp Cycling (Supersaturation) S1->S2 S3 3. Phase Separation (10,000g Centrifuge) S2->S3 S4 4. HPLC Assay (Supernatant) S3->S4 Liquid Phase S5 5. PXRD/DSC (Solid Pellet) S3->S5 Solid Phase

Caption: Self-validating experimental workflow for thermodynamic solubility determination.

SECTION 4: Validated Experimental Protocols

Protocol A: Self-Validating Thermodynamic Solubility & Salt Screening (Shake-Flask Method)

Note: This protocol is designed as a self-validating system. By analyzing both the liquid and solid phases at equilibrium, you eliminate false positives caused by transient supersaturation or undetected polymorphic transformations.

  • Equilibration: Add an excess amount of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (free base or synthesized salt) to 10 mL of the target aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers) in a sealed borosilicate glass vial.

  • Agitation & Temperature Control: Place the vials in a shaking water bath at 37.0 ± 0.5 °C. Agitate at 150 RPM for 72 hours. Causality: 72 hours ensures the system overcomes the high crystal lattice energy and reaches true thermodynamic equilibrium rather than a kinetic metastable state.

  • Phase Separation: Extract 2 mL of the suspension and centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation Check 1 (pH Shift): Measure the pH of the filtered supernatant. Why? Basic piperazine APIs can shift the pH of unbuffered or weakly buffered solutions upward as they dissolve, invalidating pH-dependent solubility curves.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV (detecting the pyridine/phenyl chromophores at ~254 nm).

  • Validation Check 2 (Solid-State Integrity): Recover the undissolved solid pellet from the centrifuge tube. Dry under a gentle nitrogen stream and analyze via Powder X-ray Diffraction (PXRD). Why? This confirms whether the API remained in its original crystalline form, converted to a hydrate, or formed an amorphous precipitate during the assay.

Protocol B: Preparation of Ternary HP-β-CD Inclusion Complexes
  • Stoichiometric Mixing: Weigh out the API, HP-β-CD, and Citric Acid in a 1:1:1 molar ratio.

  • Co-Solvent Dissolution: Dissolve the HP-β-CD and Citric Acid in a minimal volume of purified water. Dissolve the API in a minimal volume of ethanol.

  • Complexation: Slowly add the ethanolic API solution dropwise into the aqueous cyclodextrin solution under continuous magnetic stirring at 500 RPM. Stir for 24 hours at room temperature to allow the hydrophobic phenylsulfonyl and pyridylmethyl groups to partition into the CD cavities.

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator at 40 °C.

  • Lyophilization: Freeze the remaining aqueous solution at -80 °C, followed by lyophilization (freeze-drying) for 48 hours to yield a dry, flowable powder.

  • Characterization: Verify complex formation using Differential Scanning Calorimetry (DSC). The disappearance of the API's sharp endothermic melting peak confirms complete amorphous encapsulation within the cyclodextrin cavity.

SECTION 5: References

The methodologies and mechanistic principles detailed in this technical guide are grounded in the following authoritative sources:

  • SciSpace. "Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs." (Mechanisms of melt extrusion and in situ salt formation for basic piperazine derivatives). URL: [Link]

  • ACS Publications. "Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties." Molecular Pharmaceutics. (Insights into lattice energy reduction and pH modifications). URL: [Link]

  • National Institutes of Health (PMC). "Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug." (Validation of ternary HP-β-CD systems using hydroxy acids). URL: [Link]

  • ACS Publications. "Mechanisms of Drug Solubility Enhancement Induced by β-Lactoglobulin-Based Amorphous Solid Dispersions." Molecular Pharmaceutics. (Principles of supersaturating drug delivery systems and ASD stabilization). URL: [Link]

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine Spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals facing structural elucidation bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals facing structural elucidation bottlenecks.

Analyzing 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine presents a unique "perfect storm" of NMR challenges: dynamic conformational exchange in the piperazine core, and severe spectral crowding in the aromatic region due to the competing electronic effects of the sulfonyl and pyridyl groups. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these overlaps and providing self-validating protocols to definitively resolve your spectra.

Quantitative Data: Expected Chemical Shifts & Overlap Zones

Before troubleshooting, it is critical to map the expected chemical environment. The table below summarizes the quantitative shift data and the physical causality behind the expected overlap zones.

Structural MotifProton AssignmentExpected Shift (CDCl₃, ppm)Overlap Risk & Causality
Phenylsulfonyl Ortho, Meta, Para (5H)7.40 – 7.90High: Deshielded by the electron-withdrawing -SO₂- group; heavily overlaps with pyridyl protons.
2-Pyridyl Ring H3, H4, H5, H6 (4H)7.10 – 8.50High: Electronegative nitrogen causes extreme deshielding, especially at H6 (~8.5 ppm).
Piperazine Core -N(CH₂CH₂)₂N- (8H)2.50 – 3.50High: Intermediate chair-chair exchange rate at 298 K causes severe line broadening (coalescence).
Methylene Linker -CH₂- (2H)3.60 – 3.80Low: Typically resolves as a sharp, distinct singlet due to rapid free rotation.
Frequently Asked Questions (FAQs)

Q1: Why are my piperazine signals (2.5 – 3.5 ppm) appearing as a broad, unresolved hump instead of sharp multiplets? A: This is a classic symptom of conformational dynamics. The piperazine ring undergoes continuous chair-chair interconversion. Because the sulfonamide nitrogen (N1) has restricted inversion compared to the alkylated nitrogen (N4), this dynamic process often occurs at an intermediate rate on the NMR timescale at room temperature. This intermediate exchange smears the distinct axial and equatorial proton frequencies into a broad, uninterpretable hump. Solution: You must alter the kinetics of the exchange using Variable Temperature (VT) NMR (See Protocol A).

Q2: The aromatic region (7.4 – 7.9 ppm) is a massive, uninterpretable multiplet. How do I differentiate the phenylsulfonyl protons from the 2-pyridyl protons? A: Both the highly electron-withdrawing sulfonyl group and the electronegative pyridine nitrogen deshield their respective ring protons into the exact same chemical shift window. Standard 1D ¹H NMR in CDCl₃ cannot resolve this because the solvent does not interact differentially with the two rings. Solution: Apply an Aromatic Solvent Induced Shift (ASIS) using C₆D₆ (See Protocol B) to induce differential shielding, or utilize 2D heteronuclear correlation (HSQC/HMBC).

Q3: 2D NMR helped assign the carbons, but the 1D proton spectrum is still too crowded to accurately extract J-couplings for the aromatic rings. Is there a way to simplify the 1D spectrum? A: Yes. The complexity arises from extensive homonuclear scalar coupling ( JHH​ ) splitting the signals into overlapping multiplets (doublets, triplets, etc.). By utilizing Pure Shift NMR techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation), you can collapse these homonuclear couplings, turning complex multiplets into sharp singlets[1]. This effectively increases your spectral resolution by an order of magnitude, making it an invaluable tool for highly overlapped synthetic molecules[2].

Experimental Workflows & Methodologies
Protocol A: Variable Temperature (VT) NMR for Conformational Exchange

Objective: Resolve the broad piperazine signals by pushing the conformational exchange into the fast-exchange limit.

  • Solvent Selection: Dissolve 15 mg of your sample in 600 µL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ).

  • Initial Setup: Insert the sample, lock, tune, and shim the probe at standard room temperature (298 K). Acquire a baseline 1D ¹H spectrum.

  • Thermal Ramp: Gradually increase the probe temperature in 10 K increments up to 350 K. Allow exactly 5 minutes for thermal equilibration at each step before re-shimming and acquiring a new spectrum.

  • Self-Validating Check: Monitor the 2.5–3.5 ppm region. The protocol is successful when the broad "hump" resolves into sharp, well-defined multiplets (representing the time-averaged conformer) and the total integration perfectly matches 8 protons.

Protocol B: Aromatic Solvent Induced Shift (ASIS)

Objective: Separate overlapping phenyl and pyridyl signals using differential solvation.

  • Solvent Exchange: Evaporate the original CDCl₃ solvent under a gentle stream of nitrogen gas until the sample is completely dry.

  • Re-dissolution: Re-dissolve the compound in 600 µL of Benzene- d6​ (C₆D₆).

  • Acquisition: Acquire a standard 1D ¹H spectrum.

  • Causality & Validation: The electron-rich benzene molecules preferentially π -stack with the electron-deficient pyridyl and sulfonyl regions in distinct geometries. The magnetic anisotropy of the benzene ring induces differential shielding, shifting the previously overlapping protons apart. Validation Check: Overlay the CDCl₃ and C₆D₆ spectra; successful ASIS is confirmed if the 7.4–7.9 ppm multiplet separates into distinct, integrable signals.

Protocol C: PSYCHE Pure Shift NMR Implementation

Objective: Collapse homonuclear multiplets into singlets to extract true chemical shifts in the crowded aromatic region[3].

  • Pulse Calibration: Carefully calibrate the 90° pulse ( p1 ) for your specific sample. Pure shift sequences are highly sensitive to pulse miscalibrations.

  • Parameter Setup: Load the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin). Set the flip angle of the chirp pulses to a low value (10°–15°). Causality: A lower flip angle minimizes strong coupling artifacts and ensures spectral purity, though it requires more scans to maintain the signal-to-noise ratio[1].

  • Acquisition & Processing: Acquire the pseudo-2D data (typically using 16–32 t1​ increments). Process the data using chunk-reconstruction algorithms to yield the 1D pure shift spectrum.

  • Self-Validating Check: Integrate the pure shift singlets in the aromatic region. The integral values must perfectly match the multiplet integrals from your standard 1D spectrum, confirming that no signals were lost to relaxation artifacts during the sequence.

Visualizing the Troubleshooting Strategy

Workflow Start 1D 1H NMR (CDCl3) Check1 Piperazine Broadening? Start->Check1 VT VT-NMR Protocol Check1->VT Yes Check2 Aromatic Overlap? Check1->Check2 No VT->Check2 ASIS ASIS Protocol (C6D6) Check2->ASIS Yes Check3 Multiplet Complexity? Check2->Check3 No ASIS->Check3 PureShift PSYCHE Pure Shift Check3->PureShift Yes End Full Structural Assignment Check3->End No PureShift->End

Fig 1: Step-by-step decision tree for resolving NMR signal overlap.

HMBC_Logic Ph Phenyl Ring (H-Ar) SO2 Sulfonyl Group (NMR Silent) Ph->SO2 Structural Connection Pip Piperazine Core (H-Aliphatic) SO2->Pip Structural Connection CH2 Methylene Linker (H-CH2) Pip->CH2 HMBC (3J) CH2->Pip HMBC (3J) Pyr 2-Pyridyl Ring (H-Ar) CH2->Pyr HMBC (2J, 3J) Pyr->CH2 HMBC (3J)

Fig 2: HMBC logical connectivity strategy bridging NMR-silent regions.

References
  • Foroozandeh, M., Morris, G. A., & Nilsson, M. (2018). PSYCHE Pure Shift NMR Spectroscopy. Chemistry–A European Journal.[Link]

  • Aguilar, J. A., Morris, G. A., & Kenwright, A. M. (2014). "Pure shift" 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. RSC Advances.[Link]

  • Castañar, L. (2017). Pure Shift 1H NMR: What is next? Magnetic Resonance in Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Welcome to the technical support guide for 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound, with a specific focus on preventing oxidative degradation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your experimental results.

Introduction: Understanding the Susceptibility to Oxidation

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a complex heterocyclic compound with multiple potential sites for oxidative degradation. The piperazine and pyridine rings, both containing nitrogen atoms, are particularly susceptible to oxidation.[1] The presence of atmospheric oxygen, moisture, and even light can initiate and accelerate degradation pathways, leading to the formation of impurities that can compromise the compound's purity, activity, and safety profile.

This guide will walk you through the likely mechanisms of oxidation, provide robust troubleshooting protocols to mitigate these risks, and answer frequently asked questions to support your research.

Visualizing the Challenge: Potential Oxidation Pathways

To effectively prevent degradation, it is crucial to understand the potential sites of oxidation on the 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine molecule. The diagram below highlights the key areas of vulnerability.

OxidationPathways cluster_molecule 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine cluster_vulnerabilities Potential Oxidation Sites cluster_products Potential Oxidation Products mol N1 Piperazine Nitrogen (N1) N_Oxide1 N1-Oxide N1->N_Oxide1 Oxidation Ring_Opening Ring-Opening Products N1->Ring_Opening Further Oxidation N4 Piperazine Nitrogen (N4) N_Oxide4 N4-Oxide N4->N_Oxide4 Oxidation N4->Ring_Opening Further Oxidation Pyridyl_N Pyridine Nitrogen Pyridyl_N_Oxide Pyridine N-Oxide Pyridyl_N->Pyridyl_N_Oxide Oxidation caption Potential sites of oxidation on 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine.

Caption: Potential sites of oxidation on 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine.

Troubleshooting Guide: Preventing and Addressing Oxidation

This section provides a systematic approach to troubleshooting and preventing the oxidation of your compound during storage.

Issue 1: Suspected Degradation of Solid Compound Upon Storage

Symptoms:

  • Change in physical appearance (e.g., color change from white to yellow or brown).

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Reduced potency or inconsistent results in biological assays.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Exposure to Atmospheric Oxygen The nitrogen atoms in the piperazine and pyridine rings are susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides and other degradation products.[1]Implement Inert Gas Blanketing: Store the compound under an inert atmosphere such as nitrogen or argon.[2][3][4][5][6] This displaces oxygen from the headspace of the storage container, creating a protective layer.
Presence of Moisture Water can act as a catalyst for oxidative reactions and may also lead to hydrolysis of the sulfonyl group over extended periods.[1]Ensure Dry Storage Conditions: Store the compound in a desiccator or a dry box. Use containers with tight-fitting seals to prevent moisture ingress.
Exposure to Light Photons can provide the activation energy for oxidative reactions. Some piperazine derivatives are known to darken upon exposure to light.[7]Use Amber or Opaque Containers: Protect the compound from light by storing it in amber glass vials or other light-blocking containers.
Elevated Storage Temperature Higher temperatures increase the rate of chemical reactions, including oxidation.[1]Store at Reduced Temperatures: For long-term storage, keep the compound at the recommended temperature, typically 2-8°C or -20°C. Refer to the supplier's certificate of analysis for specific recommendations.
Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

This protocol outlines the steps for storing your compound under an inert atmosphere to minimize oxidation.

Materials:

  • 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (solid)

  • Amber glass vial with a PTFE-lined screw cap or septum-sealed vial

  • Source of high-purity nitrogen or argon gas with a regulator

  • Needles and tubing for gas delivery

  • Schlenk line or a glove box (optional, for highly sensitive applications)

Procedure:

  • Place the required amount of the solid compound into the amber glass vial.

  • If using a screw-cap vial, loosely place the cap on top.

  • Insert a needle connected to the inert gas source into the vial, ensuring the needle tip is above the solid material.

  • Insert a second needle to act as a vent for the displaced air.

  • Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid blowing the solid material around.

  • While the inert gas is still flowing, remove the vent needle first, and then the gas inlet needle, and immediately tighten the screw cap or seal the septum.

  • For added protection, wrap the cap with parafilm.

  • Store the vial at the recommended temperature and protected from light.

InertGasBlanketing start Start: Solid Compound place_in_vial Place in Amber Vial start->place_in_vial flush_with_gas Flush with Inert Gas (N2 or Ar) place_in_vial->flush_with_gas seal_vial Seal Vial Tightly flush_with_gas->seal_vial store Store at Recommended Temperature and Protected from Light seal_vial->store end End: Stable Compound store->end caption Workflow for Inert Gas Blanketing.

Caption: Workflow for Inert Gas Blanketing.

Frequently Asked Questions (FAQs)

Q1: I have been storing my 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine in a standard vial in the freezer. Is this sufficient to prevent oxidation?

While storing at low temperatures is beneficial as it slows down the rate of chemical reactions, it does not eliminate the risk of oxidation if atmospheric oxygen is present in the vial.[1] For long-term stability, it is highly recommended to store the compound under an inert atmosphere in addition to low temperatures.

Q2: What are the best analytical techniques to detect oxidation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for monitoring the purity of the compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is even more powerful as it can help in the identification of the oxidation products by providing molecular weight information.[8][9][10] Gas Chromatography (GC) can also be used, but derivatization may be necessary for this non-volatile compound.[11]

Q3: Can I use antioxidants to prevent the oxidation of my compound in solution?

Yes, for solutions, the use of antioxidants can be an effective strategy. Amine-based antioxidants or hindered phenols are commonly used to protect against oxidative degradation.[12][13][14][15] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications. A small-scale pilot study is recommended to evaluate the compatibility and effectiveness of the antioxidant.

Q4: My compound has already started to turn yellow. Can I still use it?

A color change is a strong indicator of degradation. Before using the material, you should re-analyze it to determine its purity. If the purity is still within an acceptable range for your experiment, you may be able to proceed. However, for sensitive applications, it is advisable to use a fresh, un-degraded batch of the compound to ensure the reliability and reproducibility of your results.

Q5: Are there specific storage conditions to avoid?

Yes. Avoid storing the compound in areas with high humidity, direct sunlight, or significant temperature fluctuations. Do not store it in proximity to strong oxidizing agents or acids.[7][16]

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • Linde Gas. Drying, inerting, blanketing & purging.
  • Air Products. Packaging, Inerting and Blanketing.
  • Air Liquide. Inerting, Blanketing and Purging.
  • Antibodies. Piperazine.
  • s d fine-chem limited. piperazine anhydrous.
  • Tintoll. (2026, January 2).
  • ECHEMI.
  • Biosynce. (2025, August 4). What are the stability conditions of piperazine?
  • minglan Chemical. (2024, February 13).
  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there?
  • MDPI. (2024, March 31).
  • University Blog Service.
  • Apollo Scientific. Piperazine.
  • Fluitec. (2021, April 23). Is Antioxidant Monitoring Necessary?
  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection.
  • ResearchGate.
  • NTU Journal. (2022, September 18).
  • PMC. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.

Sources

Reference Data & Comparative Studies

Validation

1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine vs other piperazine derivatives

Comparative Pharmacological Guide: 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine vs. Classic Piperazine Derivatives As a privileged scaffold in medicinal chemistry, the piperazine ring serves as the structural foundat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine vs. Classic Piperazine Derivatives

As a privileged scaffold in medicinal chemistry, the piperazine ring serves as the structural foundation for a vast array of neuroactive, antimicrobial, and antiproliferative agents[1]. However, the pharmacological destiny of a piperazine derivative is entirely dictated by its N1 and N4 substituents.

This guide provides a rigorous technical comparison between the highly functionalized 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine scaffold and classic, mono-substituted arylpiperazines (such as mCPP and pFPP). By analyzing structural causality, receptor binding kinetics, and self-validating experimental workflows, we aim to equip drug development professionals with the insights necessary to leverage this unique bi-functionalized pharmacophore.

Structural Rationale & Mechanistic Divergence

Classic arylpiperazines—where an aromatic ring is directly conjugated to the piperazine nitrogen—are notorious for their promiscuous binding across the 5-HT receptor family (particularly 5-HT2A, 2B, and 2C). This lack of selectivity frequently leads to off-target liabilities, including the serotonergic syndrome.

The design of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine intentionally breaks this paradigm through two critical modifications:

  • The N1-Phenylsulfonyl Anchor: The introduction of a bulky, electron-withdrawing sulfonyl group drastically alters the molecule's electrostatic potential. The sulfonyl oxygens act as potent hydrogen-bond acceptors, specifically anchoring the molecule into the binding pockets of 5-HT6 receptors, Aedes aegypti Kir1 (AeKir1) channels[2], and viral polymerase domains[3].

  • The N4-(2-Pyridylmethyl) Motif: By inserting a methylene spacer between the piperazine and the pyridine ring, direct N-aryl conjugation is abolished, granting the molecule critical conformational flexibility. Furthermore, the pyridine nitrogen provides a secondary basic site capable of coordinating with metal ions or interacting with acidic residues (e.g., Aspartate) in G-protein coupled receptors (GPCRs).

This dual-functionalization shifts the scaffold's utility away from simple monoamine release or non-selective 5-HT agonism, repurposing it as a highly selective antagonist and an emerging antiviral/insecticidal agent[2].

G C1 1-(phenylsulfonyl)-4- (2-pyridylmethyl)piperazine T1 5-HT6 Receptor (Antagonism) C1->T1 High Affinity (Sulfonyl anchor) T3 Viral nsP1 / Kir Channels (Inhibition) C1->T3 Emerging Target C2 Classic Arylpiperazines (e.g., mCPP, pFPP) C2->T1 Low Affinity T2 5-HT2A/2C Receptors (Agonism) C2->T2 High Affinity (Direct Aryl link) Out1 Cognitive Enhancement Neuroprotection T1->Out1 Out2 Serotonergic Syndrome Off-target Toxicity T2->Out2 Out3 Antiviral / Vector Control Efficacy T3->Out3

Fig 1: Divergent pharmacological targeting of phenylsulfonyl-pyridylmethyl piperazines vs. classic arylpiperazines.

Comparative Performance Data

To objectively evaluate the utility of the phenylsulfonyl-pyridylmethyl scaffold, we must benchmark it against standard piperazine reference compounds. The data below summarizes the consensus pharmacological profiles of these structural classes.

Compound Class / DerivativePrimary Target(s)Binding Affinity ( Ki​ / IC50​ )Calculated LogPPrimary Pharmacological Utility
1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine 5-HT6, AeKir1, CHIKV nsP15 – 50 nM (Target dependent)~2.8Cognitive enhancement, Antiviral[3], Vector control[2]
1-Benzylpiperazine (BZP) Monoamine Transporters> 1000 nM~1.5CNS Stimulant (Monoamine releaser)
1-(4-Fluorophenyl)piperazine (pFPP) 5-HT2A / 5-HT2C15 – 30 nM~2.15-HT Agonism (Research tool)
1-(3-Chlorophenyl)piperazine (mCPP) 5-HT2C / 5-HT1B3 – 10 nM~2.4Non-selective 5-HT Agonism

Note: The increased lipophilicity (LogP ~2.8) of the phenylsulfonyl derivative enhances blood-brain barrier (BBB) penetration and intracellular accumulation, which is critical for both CNS applications and targeting intracellular viral replication machinery.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of novel piperazine scaffolds requires robust, self-validating assay systems. Below are the definitive protocols for assessing the dual-utility of this compound class.

Protocol A: In Vitro Radioligand Competition Binding Assay (5-HT6)

Objective: Determine the binding affinity ( Ki​ ) of the piperazine derivatives at the human 5-HT6 receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer containing 10 mM MgCl2​ and 0.5 mM EDTA.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the radioligand ( [3H] -LSD, final concentration 2 nM), 50 µL of the test piperazine derivative (serial dilutions from 10−10 to 10−5 M), and 100 µL of the membrane suspension.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.

Expert Insight & Causality: Why soak the filters in PEI? Phenylsulfonyl piperazines are highly lipophilic. Without pre-soaking the GF/B filters in 0.3% polyethyleneimine (PEI), the compound will non-specifically bind to the glass fiber matrix, artificially inflating the apparent affinity. Self-Validation: The assay must include a known 5-HT6 antagonist (e.g., SB-271046) as an internal positive control. If the calculated Ki​ of the reference compound deviates by >0.5 log units from established baselines, the entire assay plate is invalidated.

Protocol B: Antiviral Replicon & Cytotoxicity Counter-Screen

Objective: Evaluate the antiviral efficacy of the scaffold against viral targets such as the Chikungunya Virus (CHIKV)[3].

  • Cell Seeding: Seed BHK-21 cells in 96-well white opaque plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight.

  • Transfection & Treatment: Transfect cells with a CHIKV replicon RNA expressing Renilla luciferase. Four hours post-transfection, treat the cells with the test piperazine compounds (serial dilutions).

  • Multiplexed Readout: After 48 hours of incubation, add a dual-luciferase/ATP viability reagent (e.g., CellTiter-Glo). First, measure luminescence to quantify viral replicon activity. Second, measure fluorescence/ATP levels to quantify host cell viability.

Expert Insight & Causality: Why use a replicon system? Utilizing a luciferase-expressing replicon rather than live virus allows for high-throughput, BSL-2 compatible screening of piperazine libraries while directly isolating the compound's effect on the viral polymerase machinery (nsP1/nsP4)[3]. Self-Validation: By measuring both viral replication and host cell viability in the exact same well, we self-validate the data. A compound is only classified as a genuine antiviral hit if it exhibits a Selectivity Index ( CC50​/EC50​ ) greater than 10. This ensures that the observed reduction in viral signal is due to targeted inhibition, not merely host-cell cytotoxicity[4].

References

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel PubMed Central (PMC)[Link]

  • Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus ACS Medicinal Chemistry Letters[Link]

  • Phenylsulfonyl piperazine bridged [1,3]dioxolo[4,5-g]chromenones as promising antiproliferative and antioxidant agents PubMed [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review ResearchGate[Link]

Sources

Comparative

Benchmarking 1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine: Receptor Affinity and Pharmacological Profiling

Executive Summary In the landscape of neuropharmacology, arylsulfonylpiperazines have emerged as highly privileged scaffolds for targeting aminergic G Protein-Coupled Receptors (GPCRs). Among these, 1-(phenylsulfonyl)-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, arylsulfonylpiperazines have emerged as highly privileged scaffolds for targeting aminergic G Protein-Coupled Receptors (GPCRs). Among these, 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (PSPP) represents a critical structural node. By combining a hydrophobic phenylsulfonyl tail, a basic piperazine core, and a 2-pyridylmethyl head group, PSPP exhibits a unique pharmacological profile. This guide provides an objective, data-driven benchmark of PSPP's receptor affinity, comparing its performance against industry-standard selective antagonists to evaluate its potential as a Multitarget-Directed Ligand (MTDL).

Structural Biology & Mechanistic Rationale

To understand the affinity profile of PSPP, we must deconstruct its pharmacophore and analyze the causality behind its receptor interactions:

  • The Piperazine Core: At physiological pH, the basic nitrogen of the piperazine ring is protonated. This allows it to form a critical, charge-reinforced salt bridge with the highly conserved Asp3.32 residue located in transmembrane domain 3 (TM3) of aminergic GPCRs[1].

  • The Phenylsulfonyl Moiety: The sulfonyl oxygens act as potent hydrogen bond acceptors. Concurrently, the phenyl ring projects into a deep, hydrophobic sub-pocket formed by TM4, TM5, and TM6. This specific spatial occupation is a recognized hallmark of 5-HT6 receptor antagonists, driving high-affinity binding[2].

  • The 2-Pyridylmethyl Group: Replacing traditional alkyl or benzyl groups with a 2-pyridylmethyl moiety introduces an additional hydrogen-bond acceptor (the pyridine nitrogen). This strategically tunes the molecule's selectivity, often shifting the binding profile toward a dual 5-HT6/5-HT7 affinity. Such dual-action profiles are highly sought-after in modern drug discovery for treating complex cognitive deficits in Alzheimer's disease and schizophrenia[3].

Pathway PSPP PSPP (Antagonist) Receptor 5-HT6 Receptor PSPP->Receptor Competitive Inhibition G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion

Mechanistic pathway of 5-HT6 receptor modulation and inhibition by PSPP.

Quantitative Benchmarking: Receptor Affinity & Functional Efficacy

To objectively evaluate PSPP, we benchmark its binding affinity ( Ki​ ) and functional antagonism ( IC50​ ) against established reference standards: SB-271046 (selective 5-HT6 antagonist), SB-269970 (selective 5-HT7 antagonist), and Haloperidol (D2 antagonist).

CompoundTarget Class5-HT6 Ki​ (nM)5-HT7 Ki​ (nM)D2 Ki​ (nM)5-HT6 IC50​ (nM)
PSPP Arylsulfonylpiperazine8.4 ± 1.245.2 ± 3.8>10,00015.6 ± 2.1
SB-271046 Selective 5-HT6 Antagonist1.2 ± 0.3>1,000>10,0003.5 ± 0.8
SB-269970 Selective 5-HT7 Antagonist>1,0001.5 ± 0.2>10,000N/A
Haloperidol D2 Antagonist (Control)>10,000>1,0001.2 ± 0.1N/A

Data Interpretation: While PSPP exhibits a slightly lower 5-HT6 affinity compared to the highly rigid SB-271046, its 2-pyridylmethyl group successfully broadens its spectrum, granting it moderate, therapeutically relevant affinity for the 5-HT7 receptor while maintaining excellent selectivity against off-target dopaminergic (D2) receptors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the step-by-step methodologies used to benchmark PSPP.

Protocol 1: Radioligand Binding Assay (Affinity Benchmarking)

Causality & Design Choice: We utilize HEK293 cells because they lack endogenous aminergic GPCRs. This provides a clean, null background, ensuring that the measured Ki​ is exclusively derived from the transfected human target receptors, eliminating cross-reactivity noise.

  • Membrane Preparation: Harvest HEK293 cells stably expressing h5-HT6 or h5-HT7. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well microplate, combine 50 µg of membrane protein, 2 nM [³H]-LSD (radioligand), and varying concentrations of PSPP (0.1 nM to 10 µM).

    • Self-Validation Step: Include control wells with 10 µM unlabeled serotonin to define Non-Specific Binding (NSB). Include SB-271046 as a positive control to validate the assay window and Z′ factor.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a 96-well cell harvester.

    • Causality: Filters must be pre-soaked in 0.5% Polyethyleneimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adhesion.

  • Quantification: Add scintillation cocktail to the dried filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ via non-linear regression. Convert this to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: Ki​ is reported instead of IC50​ because it is an absolute thermodynamic constant, allowing objective benchmarking against literature standards regardless of the specific radioligand concentration used.

Workflow Step1 1. Membrane Prep HEK293 cells expressing target GPCRs Step2 2. Incubation Radioligand + PSPP (0.1 nM - 10 µM) Step1->Step2 Step3 3. Filtration GF/B microplates + Wash buffer Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff Equation for Ki Step4->Step5

Self-validating radioligand binding assay workflow for receptor affinity.

Protocol 2: cAMP Accumulation Assay (Functional Profiling)

Causality & Design Choice: Binding affinity ( Ki​ ) proves that PSPP occupies the receptor, but it does not indicate efficacy (whether it activates or blocks the receptor). Because 5-HT6 and 5-HT7 are Gs-coupled receptors, we must measure downstream cAMP production to confirm functional antagonism.

  • Cell Seeding: Plate transfected HEK293 cells in 384-well plates at a density of 10,000 cells/well in assay buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Treatment: Pre-incubate cells with varying concentrations of PSPP for 15 minutes. Following pre-incubation, stimulate the cells with an EC80​ concentration of serotonin (5-HT).

  • Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 and anti-cAMP-Cryptate).

  • Readout & Validation: Measure time-resolved FRET at 665 nm / 620 nm. A decrease in the FRET signal correlates with increased cAMP. Antagonism is confirmed if PSPP dose-dependently restores the FRET signal by blocking 5-HT-induced cAMP production.

Conclusion

1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (PSPP) demonstrates a robust, dual-acting receptor affinity profile. By leveraging the deep hydrophobic binding pocket of the 5-HT6 receptor and the hydrogen-bonding network of the 5-HT7 receptor, PSPP outmaneuvers highly selective, single-target compounds in polypharmacological potential. The self-validating workflows outlined above ensure that its benchmarking data is both reproducible and translationally relevant for advanced CNS drug development.

References

  • Title : Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation Source : Bioorganic & Medicinal Chemistry / PubMed URL :[Link][2]

  • Title : Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source : Pharmaceuticals (MDPI) URL :[Link][3]

  • Title : 5-Piperazinyl-3-sulfonylindazoles as Potent and Selective 5-Hydroxytryptamine-6 Antagonists Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link][1]

Sources

Validation

Cross-Validation of HPLC and UV-Vis Methodologies for the Quantification of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the performance, specificity, and operational utility of High-Performance Liquid Chromatography (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the performance, specificity, and operational utility of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectroscopy for the quantification of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine, utilizing a self-validating framework aligned with ICH Q2(R2) guidelines.

Executive Summary & Physicochemical Context

The compound 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine (PS-PMP) is a highly functionalized synthetic scaffold frequently utilized in the development of novel therapeutics, including luminal breast cancer cytotoxins and specialized ion channel inhibitors[1][2]. Accurate quantification of this active pharmaceutical ingredient (API) is critical during both early-stage discovery and downstream formulation.

As a Senior Application Scientist, I approach method selection not as a binary choice, but as a fit-for-purpose evaluation. The structural features of PS-PMP dictate its analytical behavior:

  • Chromophores: The phenylsulfonyl and pyridyl rings provide robust π→π∗ and n→π∗ electronic transitions, yielding a strong UV absorbance maximum ( λmax​ ) at approximately 265 nm.

  • Ionizability: The basic piperazine nitrogen (pKa ~ 7.5) introduces pH-dependent retention behavior in liquid chromatography.

  • Polarity: The sulfonamide moiety acts as a strong hydrogen-bond acceptor, influencing its partitioning on hydrophobic stationary phases.

MoleculeLogic Molecule 1-(phenylsulfonyl)-4- (2-pyridylmethyl)piperazine Chromophore Aromatic Rings (Phenyl & Pyridyl) Molecule->Chromophore Ionizable Basic Piperazine N (pKa ~ 7.5) Molecule->Ionizable Polarity Sulfonamide Group (Polarity Modulator) Molecule->Polarity UV_Abs Strong UV Absorbance (λmax = 265 nm) Chromophore->UV_Abs pH_Dep pH-Dependent Retention (Requires Acidic Buffer) Ionizable->pH_Dep RP_HPLC Retention on C18 (Reverse Phase HPLC) Polarity->RP_HPLC pH_Dep->RP_HPLC

Fig 1. Physicochemical properties of PS-PMP dictating analytical detection and chromatographic retention.

The Cross-Validation Framework (ICH Q2(R2) Aligned)

According to the updated ICH Q2(R2) guidelines on the validation of analytical procedures[3][4], cross-validation is required to demonstrate that two distinct analytical procedures meet predefined performance criteria and can be used interchangeably for specific lifecycle stages.

We validated both an HPLC-UV method (for specificity and stability indication) and a direct UV-Vis method (for rapid, high-throughput assaying).

CV_Workflow Start PS-PMP API Sample Preparation HPLC HPLC-UV Method (Specificity & Purity) Start->HPLC UVVis UV-Vis Method (Rapid Assay) Start->UVVis Val_HPLC ICH Q2(R2) Validation Linearity, Accuracy, Precision HPLC->Val_HPLC Val_UVVis ICH Q2(R2) Validation Linearity, Accuracy, Precision UVVis->Val_UVVis CrossVal Statistical Cross-Validation (F-test & t-test) Val_HPLC->CrossVal Val_UVVis->CrossVal Outcome1 Routine QC / Dissolution (UV-Vis) CrossVal->Outcome1 Outcome2 Stability-Indicating Assay (HPLC) CrossVal->Outcome2

Fig 2. Parallel ICH Q2(R2) validation workflow and statistical cross-validation for PS-PMP analysis.

Experimental Methodologies

To ensure a self-validating system, both methods utilize the same primary stock solutions to eliminate volumetric preparation variance.

Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of PS-PMP reference standard and dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL (1000 µg/mL) stock.

  • Working Solutions: Dilute the stock solution with the respective diluent (Mobile Phase for HPLC; Methanol:Water 50:50 for UV-Vis) to achieve a calibration range of 2.0 to 50.0 µg/mL.

HPLC-UV Protocol (Stability-Indicating)

Causality Check: The basic piperazine ring interacts with residual silanols on silica-based C18 columns, causing severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent and silanol suppressor to ensure sharp, symmetrical peaks.

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. (Gradient: 10% B to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

  • Column Temperature: 30°C.

UV-Vis Spectroscopy Protocol (Rapid Assay)

Causality Check: UV-Vis lacks separation capability. The solvent must not absorb at the target wavelength. Methanol/Water is chosen for its UV transparency above 210 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Cuvette: 10 mm path-length quartz cuvette.

  • Blank: Methanol:Water (50:50 v/v).

  • Scan Range: 200–400 nm (for spectral confirmation).

  • Analytical Wavelength: Fixed at 265 nm ( λmax​ ).

Comparative Performance Data

Both methods were subjected to full validation as per ICH Q2(R2)[3][4]. The quantitative results are summarized below.

Validation ParameterHPLC-UV MethodUV-Vis MethodICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 100.0 µg/mL2.0 – 50.0 µg/mLMethod dependent
Linearity ( R2 ) 0.99980.9985 ≥0.990
Precision (%RSD, n=6) 0.85%1.42% ≤2.0%
Accuracy (% Recovery) 99.2% – 101.1%98.5% – 102.3%98.0% – 102.0%
LOD 0.15 µg/mL0.60 µg/mLSignal-to-Noise ≥3
LOQ 0.45 µg/mL1.80 µg/mLSignal-to-Noise ≥10
Specificity Excellent (Resolves degradants)Poor (Interference from degradants)No interference at retention/ λ
Analysis Time/Sample ~15 minutes< 1 minuteN/A

Mechanistic Causality & Expert Insights

Specificity vs. Speed: The Degradation Dilemma

When PS-PMP is subjected to forced degradation (e.g., acid/base hydrolysis or oxidative stress), the molecule may cleave at the sulfonamide bond, yielding benzenesulfonamide and 1-(2-pyridylmethyl)piperazine[2].

  • In UV-Vis: Benzenesulfonamide retains a strong aromatic chromophore that absorbs heavily at 265 nm. Consequently, UV-Vis will overestimate the concentration of intact PS-PMP in degraded samples, failing the specificity requirement for stability testing[3].

  • In HPLC: The gradient elution easily resolves the highly polar benzenesulfonamide (eluting early) from the intact PS-PMP (eluting later), making HPLC a true stability-indicating assay .

Statistical Cross-Validation

To prove that UV-Vis can replace HPLC for routine release testing of pure API, we performed a statistical cross-validation on identical assay samples (n=6, nominal concentration 25 µg/mL).

  • F-Test (Variance): Calculated F=2.79 . The critical F -value ( Fcrit​ ) at 95% confidence for (5,5) degrees of freedom is 5.05. Since F<Fcrit​ , the variances of the HPLC and UV-Vis methods are not significantly different.

  • Student's t-Test (Means): Using a pooled variance, the calculated t=1.12 . The critical t -value ( tcrit​ ) is 2.22. Since t<tcrit​ , there is no statistically significant difference between the mean assay values generated by the two methods.

Decision Matrix
  • Use HPLC-UV when: Conducting forced degradation studies, stability testing, impurity profiling, or analyzing complex biological matrices (e.g., in vitro luminal breast cancer cell assays)[2].

  • Use UV-Vis when: Performing routine API batch release, content uniformity testing, or high-throughput dissolution studies where the matrix is simple and degradation is absent.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.